molecular formula C7H4Br2N2 B1326464 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine CAS No. 871819-35-1

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1326464
CAS No.: 871819-35-1
M. Wt: 275.93 g/mol
InChI Key: XNNGGUSSDILPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine (CAS 871819-35-1) is a versatile and valuable chemical scaffold in medicinal chemistry and anticancer drug discovery. The pyrrolo[3,2-c]pyridine core is a privileged structure in the design of potent bioactive molecules . This dibrominated derivative serves as a crucial synthetic intermediate, where the bromine atoms allow for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space . Research has demonstrated that derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold exhibit moderate to excellent antitumor activities against various human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers . These compounds often function as colchicine-binding site inhibitors (CBSIs), potently inhibiting tubulin polymerization, disrupting microtubule dynamics, and leading to G2/M phase cell cycle arrest and apoptosis in cancer cells . Furthermore, this scaffold is also employed in the structure-based design of potent and selective kinase inhibitors, such as inhibitors of the protein kinase MPS1, a key target in cancers with chromosomal instability . This product is intended for research and laboratory use only. It is not intended for personal, animal, or human diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dibromo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNGGUSSDILPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646784
Record name 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871819-35-1
Record name 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Proposed Synthesis of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Disclaimer: The following document outlines proposed synthetic pathways for this compound. To date, a specific, published synthesis for this exact molecule has not been identified in the scientific literature. The proposed routes are based on established synthetic methodologies for structurally related compounds, including the synthesis of the 1H-pyrrolo[3,2-c]pyridine core and the bromination of similar heterocyclic systems.

Introduction

This compound is a halogenated derivative of the 5-azaindole scaffold. Pyrrolo[3,2-c]pyridines are of significant interest to researchers, particularly in the field of medicinal chemistry, due to their presence in various biologically active compounds. The introduction of bromine atoms can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule, and can also serve as synthetic handles for further functionalization, for instance, through cross-coupling reactions. This guide proposes two potential pathways for the synthesis of this target compound, designed for an audience of researchers, scientists, and drug development professionals.

Proposed Synthetic Pathway 1: Construction of the Pyrrolo[3,2-c]pyridine Core Followed by Bromination

This proposed pathway first focuses on the synthesis of the parent heterocycle, 1H-pyrrolo[3,2-c]pyridine, which is then followed by a di-bromination step.

Step 1: Synthesis of 1H-pyrrolo[3,2-c]pyridine

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be adapted from the synthesis of its substituted derivatives.[1][2] A plausible approach starts from 3-amino-4-methylpyridine.

Synthesis_of_1H-pyrrolo[3,2-c]pyridine cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Product 3-amino-4-methylpyridine 3-Amino-4-methylpyridine Intermediate_A N-(4-methylpyridin-3-yl)acetamide 3-amino-4-methylpyridine->Intermediate_A Acetic anhydride, Pyridine Intermediate_B N-(4-(2-(dimethylamino)vinyl)pyridin-3-yl)acetamide Intermediate_A->Intermediate_B DMF-DMA 1H-pyrrolo[3,2-c]pyridine 1H-pyrrolo[3,2-c]pyridine Intermediate_B->1H-pyrrolo[3,2-c]pyridine Reductive Cyclization (e.g., Fe/AcOH)

Figure 1: Proposed synthesis of the 1H-pyrrolo[3,2-c]pyridine core.

a) Acetylation of 3-amino-4-methylpyridine: To a solution of 3-amino-4-methylpyridine in pyridine, acetic anhydride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-(4-methylpyridin-3-yl)acetamide.

b) Vinylation with DMF-DMA: N-(4-methylpyridin-3-yl)acetamide is heated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at reflux. The progress of the reaction is monitored by TLC. Upon completion, the excess DMF-DMA is removed under vacuum to give N-(4-(2-(dimethylamino)vinyl)pyridin-3-yl)acetamide, which may be used in the next step without further purification.

c) Reductive Cyclization: The crude N-(4-(2-(dimethylamino)vinyl)pyridin-3-yl)acetamide is dissolved in acetic acid, and iron powder is added portion-wise. The mixture is heated to reflux for several hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is basified with a saturated solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to afford 1H-pyrrolo[3,2-c]pyridine.

Step 2: Dibromination of 1H-pyrrolo[3,2-c]pyridine

The bromination of the 1H-pyrrolo[3,2-c]pyridine core is expected to occur via electrophilic aromatic substitution. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. The expected positions for bromination are C4 and C7, based on the electronic properties of the bicyclic system.

Bromination_of_1H-pyrrolo[3,2-c]pyridine cluster_start Starting Material cluster_product Product 1H-pyrrolo[3,2-c]pyridine 1H-pyrrolo[3,2-c]pyridine This compound This compound 1H-pyrrolo[3,2-c]pyridine->this compound 2 eq. NBS or Br2, Inert Solvent (e.g., CCl4, DMF)

Figure 2: Proposed dibromination of 1H-pyrrolo[3,2-c]pyridine.

To a solution of 1H-pyrrolo[3,2-c]pyridine in a suitable inert solvent such as carbon tetrachloride or N,N-dimethylformamide, two equivalents of a brominating agent like N-bromosuccinimide (NBS) or bromine are added portion-wise at a low temperature (e.g., 0 °C). The reaction is stirred for several hours and monitored by TLC. Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate), and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.

Proposed Synthetic Pathway 2: Synthesis from a Pre-brominated Pyridine Precursor

This alternative pathway involves the introduction of the bromine atoms at an earlier stage, starting from a dibrominated pyridine derivative. This approach may offer better control over the regioselectivity of the bromination.

Synthesis_from_Dibromopyridine cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Dibromo_Pyridine 3-Amino-2,5-dibromo-4-methylpyridine Vinyl_Intermediate Vinyl Pyridine Intermediate Dibromo_Pyridine->Vinyl_Intermediate Reaction with DMF-DMA Target_Molecule This compound Vinyl_Intermediate->Target_Molecule Reductive Cyclization

Figure 3: Proposed synthesis from a pre-brominated pyridine.

This pathway is conceptually similar to the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine[1][2], but would require the synthesis of the challenging starting material, 3-amino-2,5-dibromo-4-methylpyridine.

Quantitative Data from Analogous Reactions

The following table summarizes quantitative data for reactions that are analogous to the steps proposed in this guide. These data are extracted from the synthesis of related pyrrolopyridine derivatives and can serve as a reference for the optimization of the synthesis of this compound.

StepReactantsReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Pyrrole Ring Formation 2-bromo-5-methyl-4-nitropyridine 1-oxide derivativeIron powder, Acetic acidAcetic acidReflux--[1][2]
Suzuki Coupling of Bromo-pyrrolopyridine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, Arylboronic acidPd(PPh₃)₄, K₂CO₃1,4-dioxane/H₂O1250.4332-94[1]

Conclusion

While a direct, published synthesis for this compound is not currently available, this guide provides two plausible synthetic pathways based on established chemical transformations for similar heterocyclic systems. The first pathway, involving the construction of the 1H-pyrrolo[3,2-c]pyridine core followed by bromination, appears to be the more straightforward approach. The second pathway, starting from a pre-brominated pyridine precursor, may offer better regiocontrol but relies on a more complex starting material. The provided hypothetical experimental protocols and data from analogous reactions should serve as a valuable resource for researchers and drug development professionals in the synthesis of this and other novel pyrrolopyridine derivatives. Further experimental work is required to validate and optimize these proposed routes.

References

A Technical Guide to the Physicochemical Properties of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound belonging to the pyrrolopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds, including kinase inhibitors and anticancer agents. The substitution of the pyrrolopyridine core with bromine atoms at the 4 and 7 positions can significantly influence its physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a summary of the available physicochemical data for this compound, details general experimental protocols for the determination of these properties, and outlines a logical workflow for its characterization.

Physicochemical Properties

Quantitative data for this compound is limited, with most available information being computational predictions. The following table summarizes the known and predicted properties of this compound.

PropertyValueData TypeSource
Molecular Formula C₇H₄Br₂N₂---PubChem
Molecular Weight 275.93 g/mol ---PubChem
XlogP 2.7PredictedPubChem
Melting Point Not availableExperimental---
Boiling Point Not availableExperimental---
pKa Not availableExperimental---
Aqueous Solubility Not availableExperimental---

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of key physicochemical properties applicable to heterocyclic compounds such as this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and can be determined using a melting point apparatus.

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

  • Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical technique for determining the thermodynamic solubility of a compound.

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer system) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is then expressed in units such as mg/mL or µM.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with basic nitrogen atoms like this compound, the pKa of its conjugate acid is determined.

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • Phase Preparation: Equal volumes of 1-octanol and water (or a pH 7.4 buffer to mimic physiological conditions) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.

  • Equilibration: The biphasic mixture is agitated for a sufficient time to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Logical Workflow for Physicochemical and Biological Characterization

The following diagram illustrates a typical workflow for the characterization of a novel compound like this compound in a drug discovery context.

G Workflow for Physicochemical and Biological Characterization cluster_synthesis Synthesis & Purification cluster_bio Initial Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure MeltingPoint Melting Point Structure->MeltingPoint Solubility Aqueous Solubility Structure->Solubility pKa pKa Determination Structure->pKa LogP LogP Determination Structure->LogP Screening Primary Biological Screening (e.g., Kinase Assay) MeltingPoint->Screening Solubility->Screening pKa->Screening LogP->Screening CellBasedAssay Cell-Based Assays (e.g., Cytotoxicity) Screening->CellBasedAssay PathwayAnalysis Signaling Pathway Analysis CellBasedAssay->PathwayAnalysis

Caption: Logical workflow for compound characterization.

Biological Context and Potential Signaling Pathways

Given the established activity of the pyrrolopyridine scaffold, it is plausible that this compound could be explored as a modulator of signaling pathways implicated in cancer, such as:

  • Receptor Tyrosine Kinase (RTK) Pathways: Many kinase inhibitors target RTKs like EGFR, VEGFR, and PDGFR, which are often overactive in tumors.

  • MAPK/ERK Pathway: This is a central signaling cascade that transmits signals from cell surface receptors to the nucleus to control gene expression and cell cycle progression.

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for regulating cell growth, metabolism, and survival, and its components are frequently mutated or amplified in cancer.

Further experimental investigation is required to determine the specific biological targets and signaling pathways modulated by this compound. The initial steps in such an investigation would involve primary screening against a panel of kinases, followed by cell-based assays to assess its effects on cancer cell viability and proliferation. Hits from these assays would then be subjected to more detailed studies to elucidate the precise mechanism of action and identify the affected signaling pathways.

An In-depth Technical Guide to 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine and its Core Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant interest for their potential in treating a range of diseases, including cancer. This guide provides a comprehensive overview of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine, a specific derivative, and the broader therapeutic landscape of its core structure.

Chemical Structure and Properties of the 1H-pyrrolo[3,2-c]pyridine Core

The core structure consists of a fused pyrrole and pyridine ring system. This arrangement provides a unique electronic and spatial configuration that is amenable to a variety of chemical modifications, making it an attractive scaffold for drug design.

Table 1: Properties of the Parent and a Mono-Brominated Derivative

Property1H-pyrrolo[3,2-c]pyridine7-Bromo-1H-pyrrolo[3,2-c]pyridine
CAS Number 271-34-1902837-42-7[1]
Molecular Formula C₇H₆N₂C₇H₅BrN₂[1]
Molecular Weight 118.139 g/mol 197.03 g/mol [1]
Structure 1H-pyrrolo[3,2-c]pyridine structure
7-Bromo-1H-pyrrolo[3,2-c]pyridine structure

Experimental Protocols: Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives

While a specific protocol for 4,7-dibromination is not detailed in the available literature, a general strategy for the synthesis of substituted 1H-pyrrolo[3,2-c]pyridines can be extrapolated from published methods for related compounds. A common approach involves the construction of the bicyclic system from substituted pyridine precursors.

One documented synthesis of a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative, which can serve as a foundational method, is outlined below[2]:

General Synthesis of a Substituted 6-bromo-1H-pyrrolo[3,2-c]pyridine:

  • Oxidation: Commercially available 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide.

  • Nitration: The resulting oxide is then treated with fuming nitric acid in sulfuric acid to introduce a nitro group, forming 2-bromo-5-methyl-4-nitropyridine 1-oxide.

  • Intermediate Formation: Reaction with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide (DMF) affords a key intermediate.

  • Cyclization: The final pyrrolo[3,2-c]pyridine ring system is formed by reductive cyclization in the presence of iron powder and acetic acid to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Further functionalization, such as the introduction of a second bromine atom, would likely involve electrophilic aromatic substitution, with the position of the second substitution being directed by the existing atoms on the ring.

Applications in Drug Discovery and Development

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key component in the development of various therapeutic agents, particularly in oncology.

Anticancer Activity:

  • Colchicine-Binding Site Inhibitors: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization that bind to the colchicine site.[2][3][4][5] These compounds have demonstrated potent antitumor activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7, with IC₅₀ values in the nanomolar to low micromolar range.[4] One promising compound from this series, 10t, was found to significantly induce G2/M phase cell cycle arrest and apoptosis.[2][4]

  • Melanoma Treatment: Diarylureas and diarylamides featuring the 1H-pyrrolo[3,2-c]pyridine scaffold have shown significant antiproliferative activity against human melanoma cell lines, with some compounds demonstrating potencies superior to existing drugs like Sorafenib and Vemurafenib.[6][7]

Kinase Inhibition:

  • The pyrrolo[3,2-g]isoquinoline scaffold, a related structure, has been utilized to develop potent inhibitors of Haspin kinase, a target in cancer therapy.[8] This highlights the versatility of the broader pyrrolopyridine family in targeting key enzymes involved in cell signaling pathways.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a generalized synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives and their mechanism of action as tubulin polymerization inhibitors.

G cluster_synthesis Generalized Synthetic Workflow Start 2-Bromo-5-methylpyridine Step1 Oxidation (m-CPBA) Start->Step1 Intermediate1 2-Bromo-5-methylpyridine-1-oxide Step1->Intermediate1 Step2 Nitration (HNO3/H2SO4) Intermediate1->Step2 Intermediate2 2-Bromo-5-methyl-4-nitropyridine 1-oxide Step2->Intermediate2 Step3 Reaction with DMF-DMA Intermediate2->Step3 Intermediate3 Key Enamine Intermediate Step3->Intermediate3 Step4 Reductive Cyclization (Fe/AcOH) Intermediate3->Step4 Product 6-Bromo-1H-pyrrolo[3,2-c]pyridine Step4->Product

Caption: Generalized synthesis of a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative.

G cluster_moa Mechanism of Action as Tubulin Inhibitors Drug 1H-pyrrolo[3,2-c]pyridine Derivative (CBSI) Target α/β Tubulin Dimer (Colchicine Binding Site) Drug->Target Binds to Action Inhibition of Tubulin Polymerization Drug->Action Target->Action CellularEffect1 Disruption of Microtubule Dynamics Action->CellularEffect1 CellularEffect2 Mitotic Arrest (G2/M Phase) CellularEffect1->CellularEffect2 Outcome Apoptosis (Cancer Cell Death) CellularEffect2->Outcome

Caption: Pathway for anticancer activity via tubulin polymerization inhibition.

References

Navigating the Solubility Landscape of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed framework for researchers to determine this critical parameter. It includes a predicted solubility profile based on established chemical principles and offers detailed experimental protocols for both kinetic and thermodynamic solubility determination. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively work with this compound in various organic solvents.

Introduction

This compound is a substituted pyrrolopyridine, a class of heterocyclic compounds that are of significant interest in drug discovery and development due to their diverse biological activities. Pyrrolo[3,2-c]pyridine derivatives, for instance, have shown potential as kinase inhibitors for anticancer and anti-inflammatory applications.[1] A fundamental understanding of a compound's solubility is paramount for its successful application in medicinal chemistry, underpinning everything from reaction conditions and purification strategies to formulation development and bioavailability.[2][3]

This guide addresses the current gap in quantitative solubility data for this compound and provides the necessary tools for its determination.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted as follows:

Solvent ClassExamplesPredicted SolubilityRationale
Non-polar Aprotic Hexane, TolueneSparingly SolubleThe overall polarity of the molecule, due to the nitrogen heteroatoms and the polar C-Br bonds, is likely to limit its solubility in highly non-polar solvents.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, AcetoneModerately to Highly SolubleThese solvents can interact with the polar regions of the molecule without the competing hydrogen bonding network of protic solvents, making them good candidates for dissolving this compound.
Polar Protic Methanol, EthanolSparingly to Moderately SolubleThe ability of these solvents to hydrogen bond may allow for some dissolution. However, the hydrophobic nature of the dibrominated ring system may limit high solubility.
Highly Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Highly SolubleThese solvents are excellent at solvating a wide range of organic compounds, including those with both polar and non-polar functionalities. DMSO is a common solvent for creating stock solutions of test compounds for biological assays.[4][5]

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, experimental determination is essential. Two common methods employed in pharmaceutical research are kinetic and thermodynamic solubility assays.[6][7]

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically starting from a concentrated stock solution in an organic solvent like DMSO.[2][5] This method is high-throughput and useful for early-stage drug discovery to quickly assess a large number of compounds.[7][8]

Protocol: High-Throughput Kinetic Solubility Assay using Nephelometry

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

  • Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Mixing and Incubation: The plate is then shaken for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C or 37°C).

  • Measurement: The turbidity of each well is measured using a nephelometer, which detects light scattering caused by precipitated compound. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[2][4]

Thermodynamic Solubility Determination

Thermodynamic solubility, also known as equilibrium solubility, is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[6][9] This is a more time-consuming but more accurate measure of a compound's true solubility and is crucial for later-stage drug development and formulation.[3][7]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a shaker or on a rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. The suspension is then filtered (using a 0.22 µm filter) or centrifuged to separate the saturated solution from the excess solid.[5][10]

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6] A standard curve of known concentrations of the compound is used for accurate quantification.

  • Data Reporting: The thermodynamic solubility is reported in units such as mg/mL or µM.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add known volume of organic solvent A->B C Seal vial and agitate (24-48 hours at constant temperature) B->C D Allow solid to settle C->D E Filter or centrifuge to obtain clear supernatant D->E F Quantify concentration using HPLC or LC-MS E->F G Calculate thermodynamic solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not widely published, its chemical structure suggests moderate to high solubility in polar aprotic solvents and limited solubility in non-polar and some polar protic solvents. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer robust methods for their determination. This technical guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of this compound in synthesis, purification, and biological screening.

References

Spectroscopic Analysis of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic data for 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine, a compound of interest within medicinal chemistry and drug development. Despite a comprehensive search of scientific literature and chemical databases, experimental ¹H NMR and ¹³C NMR data for this specific molecule are not publicly available. This document outlines the current status of spectroscopic information and provides data for structurally related analogs to offer a comparative reference for researchers in the field.

Introduction to this compound

The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, known to be a core component in various biologically active compounds. The specific analog, this compound, presents a unique substitution pattern that is of interest for the development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of such molecules. However, literature and database searches indicate a gap in the availability of published ¹H and ¹³C NMR spectra for this particular compound.

Current Availability of NMR Data

A thorough investigation of public databases, including PubChem, and a comprehensive review of relevant scientific publications have revealed no specific experimental ¹H NMR or ¹³C NMR data for this compound. The PubChem database entry for this compound explicitly states that no literature data is available.

This absence of data highlights an opportunity for further research in the synthesis and characterization of this compound to contribute to the collective knowledge of this class of molecules.

Spectroscopic Data of Structurally Related Analogs

In the absence of direct data, the NMR spectra of closely related 1H-pyrrolo[3,2-c]pyridine derivatives can provide valuable insights into the expected chemical shifts and coupling constants for the core structure. Below are data for representative analogs, which can serve as a reference for researchers working with similar scaffolds.

NMR Data for 6-Phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

This compound shares the same core heterocyclic structure, with different substituents. The following data was obtained from a study on novel 1H-pyrrolo[3,2-c]pyridine derivatives.

Table 1: ¹H and ¹³C NMR Data for 6-Phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

¹H NMR (500 MHz, CDCl₃) δ (ppm) ¹³C NMR (126 MHz, CDCl₃) δ (ppm)
9.10 (s, 1H)154.07
8.08 – 7.91 (m, 2H)149.89
7.80 (s, 1H)143.18
7.47 (t, J = 7.7 Hz, 2H)141.17
7.41 – 7.34 (m, 2H)137.58
6.80 (d, J = 3.2 Hz, 1H)134.10
6.71 (s, 2H)130.28
3.95 (s, 3H)128.78
3.91 (s, 6H)128.31
127.88
127.00
124.81
102.92
102.59
102.45
61.06
56.44

Experimental Protocols for Analog Characterization

The following provides a general experimental protocol for the acquisition of NMR data for 1H-pyrrolo[3,2-c]pyridine derivatives, as described in the literature.

NMR Spectroscopy:

  • Instrumentation: Bruker AVANCE spectrometer.

  • Frequencies: 500 MHz for ¹H NMR and 126 MHz for ¹³C NMR.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

Logical Workflow for Compound Characterization

The process of characterizing a novel or un-documented compound like this compound would typically follow a structured workflow.

G A Synthesis of This compound B Purification (e.g., Chromatography, Recrystallization) A->B C Structural Confirmation B->C D ¹H NMR Spectroscopy C->D E ¹³C NMR Spectroscopy C->E F Mass Spectrometry C->F G Data Analysis and Structure Elucidation D->G E->G F->G H Publication of Spectroscopic Data G->H

Caption: Workflow for the synthesis and characterization of a novel chemical compound.

Conclusion

While the specific ¹H and ¹³C NMR data for this compound is not currently available in the public domain, this guide provides a summary of the existing knowledge gap. The spectroscopic data of related analogs and a general experimental protocol are presented to aid researchers in their work on this class of compounds. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the field of medicinal chemistry.

The Emerging Therapeutic Potential of the 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine core is a promising heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. While specific data on 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine remains limited in publicly available research, the broader family of its derivatives has demonstrated potent and varied therapeutic potential, particularly in oncology. This technical guide consolidates the existing knowledge on the biological activities of 1H-pyrrolo[3,2-c]pyridine derivatives, providing an in-depth analysis of their mechanisms of action, quantitative data from key studies, and detailed experimental protocols.

Anticancer Activity: Targeting Microtubule Dynamics

A significant area of investigation for 1H-pyrrolo[3,2-c]pyridine derivatives has been their role as potent anticancer agents that function as colchicine-binding site inhibitors, thereby disrupting microtubule polymerization.[1][2][3] This mechanism is crucial as microtubules are essential components of the cytoskeleton involved in cell division, making them a prime target for cancer therapy.

Quantitative Data: Antiproliferative Activity

Several studies have synthesized and evaluated a series of 1H-pyrrolo[3,2-c]pyridine derivatives for their in vitro antiproliferative activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized below, demonstrating the potent cytotoxic effects of these compounds.

CompoundHeLa (Cervical Cancer) IC50 (μM)SGC-7901 (Gastric Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)
10t 0.120.150.21

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][3]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activities of the 1H-pyrrolo[3,2-c]pyridine derivatives were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Methodology:

  • Cell Seeding: Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized 1H-pyrrolo[3,2-c]pyridine derivatives and a positive control (e.g., Combretastatin A-4) for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following the treatment period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The supernatant was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves generated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathway: Disruption of Microtubule Dynamics

The primary mechanism of action for these anticancer derivatives involves their binding to the colchicine site on β-tubulin. This binding event inhibits the polymerization of tubulin into microtubules, leading to a cascade of downstream effects that ultimately result in apoptosis.

G cluster_0 Mechanism of Microtubule Disruption cluster_1 Downstream Cellular Effects 1H-pyrrolo[3,2-c]pyridine_derivative 1H-pyrrolo[3,2-c]pyridine Derivative beta_tubulin β-Tubulin (Colchicine Site) 1H-pyrrolo[3,2-c]pyridine_derivative->beta_tubulin Binds to tubulin_polymerization Tubulin Polymerization beta_tubulin->tubulin_polymerization Inhibits microtubule_formation Microtubule Formation tubulin_polymerization->microtubule_formation Prevents mitotic_spindle Mitotic Spindle Disruption microtubule_formation->mitotic_spindle Leads to cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Mechanism of microtubule disruption by 1H-pyrrolo[3,2-c]pyridine derivatives.

Kinase Inhibition: A Promising Avenue for Targeted Therapy

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been identified as a valuable framework for the development of kinase inhibitors.[4][5] Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

FMS Kinase Inhibition

Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated potent inhibitory effects against FMS kinase (CSF-1R), a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages.[5] Overexpression of FMS kinase is associated with various cancers and inflammatory conditions.

A study investigating a series of diarylamide and diarylurea derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold identified compounds with significant FMS kinase inhibitory activity.

CompoundFMS Kinase IC50 (nM)
1e 60
1r 30

Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[5]

The inhibitory activity of the compounds against FMS kinase was determined using a biochemical assay.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human FMS kinase and a suitable substrate (e.g., a poly-Glu-Tyr peptide) were prepared in an appropriate assay buffer.

  • Compound Incubation: The kinase, substrate, and varying concentrations of the test compounds were incubated together in the wells of a microplate.

  • ATP Addition: The kinase reaction was initiated by the addition of ATP.

  • Reaction Termination and Detection: After a set incubation period, the reaction was stopped, and the amount of phosphorylated substrate was quantified. This is often achieved using an antibody-based detection method, such as ELISA or a fluorescence-based assay.

  • IC50 Calculation: The IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Signaling Pathway: FMS Kinase Inhibition

By inhibiting FMS kinase, these 1H-pyrrolo[3,2-c]pyridine derivatives can block the downstream signaling pathways that promote the survival and proliferation of macrophages, which are often implicated in tumor growth and inflammation.

G CSF1 CSF-1 / IL-34 FMS_Kinase FMS Kinase (CSF-1R) CSF1->FMS_Kinase Binds and Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FMS_Kinase->Downstream_Signaling Activates Pyrrolopyridine_Derivative 1H-pyrrolo[3,2-c]pyridine Derivative Pyrrolopyridine_Derivative->FMS_Kinase Inhibits Cellular_Response Macrophage Proliferation, Survival, and Differentiation Downstream_Signaling->Cellular_Response Promotes

Inhibition of the FMS kinase signaling pathway.

Synthesis and Future Directions

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core and its derivatives typically involves multi-step reaction sequences starting from substituted pyridine precursors.[1][3] The versatility of this synthetic chemistry allows for the introduction of a wide range of substituents at various positions of the bicyclic scaffold, enabling the fine-tuning of biological activity and pharmacokinetic properties.

G Start Substituted Pyridine Precursor Step1 Functional Group Modification (e.g., Nitration, Oxidation) Start->Step1 Step2 Cyclization to form Pyrrole Ring Step1->Step2 Core 1H-pyrrolo[3,2-c]pyridine Core Step2->Core Step3 Further Derivatization (e.g., Suzuki Coupling, Amide Formation) Core->Step3 Final Biologically Active Derivatives Step3->Final

General synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.

The promising results from studies on various derivatives of 1H-pyrrolo[3,2-c]pyridine underscore the therapeutic potential of this scaffold. Future research will likely focus on:

  • Lead Optimization: Further modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

  • Exploration of Other Targets: Investigating the activity of this scaffold against other kinases and biological targets.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models.

References

starting materials for 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential starting materials and synthetic strategies for the preparation of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct published synthesis for this specific molecule, this document outlines a proposed synthetic pathway based on established methodologies for related azaindole and pyrrolopyridine derivatives.

Introduction to 1H-pyrrolo[3,2-c]pyridine Core

The 1H-pyrrolo[3,2-c]pyridine scaffold, also known as 5-azaindole, is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities, including as kinase inhibitors. The introduction of bromine atoms at the 4 and 7 positions can significantly modulate the electronic properties and biological activity of the molecule, making this compound a valuable target for further functionalization and screening in drug discovery programs.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound can be envisioned starting from a readily available substituted pyridine, followed by the construction of the fused pyrrole ring and subsequent regioselective bromination.

Synthetic Pathway 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine Intermediate_A N-protected 3-amino-4-methylpyridine 3-Amino-4-methylpyridine->Intermediate_A Protection Intermediate_B Vinyl Amide Intermediate Intermediate_A->Intermediate_B Formylation/ Condensation 1H-pyrrolo[3,2-c]pyridine 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) Intermediate_B->1H-pyrrolo[3,2-c]pyridine Cyclization Target This compound 1H-pyrrolo[3,2-c]pyridine->Target Dibromination

Caption: Proposed synthesis of this compound.

Starting Material: 3-Amino-4-methylpyridine

The proposed synthesis commences with 3-Amino-4-methylpyridine . This starting material is commercially available and provides the necessary pyridine core with functionalities amenable to the construction of the fused pyrrole ring.

Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

The formation of the 5-azaindole scaffold from 3-amino-4-methylpyridine can be achieved through a multi-step sequence, likely involving the following key transformations:

  • Protection of the Amino Group: The amino group of 3-amino-4-methylpyridine is first protected to prevent unwanted side reactions in subsequent steps. Common protecting groups for anilines, such as acetyl or tert-butoxycarbonyl (Boc), can be employed.

  • Formation of a Vinyl Amide Intermediate: The protected aminopyridine can then be reacted with a suitable reagent to introduce a two-carbon unit that will form the pyrrole ring. A common strategy is the Vilsmeier-Haack reaction or reaction with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine or a related intermediate.

  • Cyclization: Intramolecular cyclization of the intermediate, often under acidic or basic conditions, leads to the formation of the fused pyrrole ring, yielding the 1H-pyrrolo[3,2-c]pyridine core. Subsequent deprotection of the amino group would yield the parent heterocycle.

Dibromination of 1H-pyrrolo[3,2-c]pyridine

The final step involves the introduction of two bromine atoms at the 4 and 7 positions of the 1H-pyrrolo[3,2-c]pyridine scaffold.

  • Reagents: A common and effective brominating agent for such electron-rich heterocyclic systems is N-Bromosuccinimide (NBS) . The reaction is typically carried out in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN).

  • Regioselectivity: The electron-rich nature of the pyrrole ring and the electronic effects of the pyridine nitrogen will direct the bromination. It is anticipated that the C-4 and C-7 positions are susceptible to electrophilic substitution. The reaction conditions, such as temperature and stoichiometry of NBS, will be critical to achieve the desired dibromination. It may be necessary to perform the reaction in a stepwise manner or to use a protecting group on the pyrrole nitrogen to control the regioselectivity.

Experimental Protocols (Proposed)

The following are proposed experimental protocols based on general procedures for similar transformations. These should be optimized for the specific substrate.

General Procedure for the Synthesis of 1H-pyrrolo[3,2-c]pyridine

Experimental_Workflow_Core_Synthesis cluster_0 Core Synthesis Workflow Start 3-Amino-4-methylpyridine Protection Protect Amino Group (e.g., Ac2O, pyridine) Start->Protection Intermediate_Formation Form Vinyl Amide (e.g., DMF-DMA) Protection->Intermediate_Formation Cyclization Intramolecular Cyclization (e.g., acid or base catalysis) Intermediate_Formation->Cyclization Deprotection Remove Protecting Group (if necessary) Cyclization->Deprotection Purification_Core Purification (Crystallization/Chromatography) Deprotection->Purification_Core Product_Core 1H-pyrrolo[3,2-c]pyridine Purification_Core->Product_Core

Caption: Workflow for 1H-pyrrolo[3,2-c]pyridine synthesis.

General Procedure for the Dibromination of 1H-pyrrolo[3,2-c]pyridine
  • Dissolution: Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or MeCN) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (2.0-2.2 eq) portion-wise to the stirred solution. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. The reaction time will need to be determined empirically.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Quantitative Data (Anticipated)

As this is a proposed synthesis, experimental data is not available. However, for similar bromination reactions of azaindoles, the following data would be critical to collect and analyze.

ParameterExpected Data RangeAnalytical Method
Yield 40-70%Gravimetric analysis after purification
Purity >95%HPLC, ¹H NMR, ¹³C NMR
Melting Point To be determinedMelting point apparatus
¹H NMR Characteristic shifts for aromatic protonsNMR Spectroscopy
¹³C NMR Characteristic shifts for carbon atomsNMR Spectroscopy
Mass Spectrometry [M+H]⁺ corresponding to C₇H₄Br₂N₂HRMS (ESI-TOF)

Signaling Pathways and Biological Relevance

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to interact with various biological targets, particularly protein kinases. The introduction of substituents, such as bromine atoms, can influence the binding affinity and selectivity for these targets.

Signaling_Pathway_Relevance Kinase_Inhibitors Pyrrolo[3,2-c]pyridine Derivatives Kinase Protein Kinase Kinase_Inhibitors->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response

Caption: Inhibition of kinase signaling by pyrrolopyridine derivatives.

The development of this compound provides a key intermediate for the synthesis of a library of novel compounds. These compounds can be screened against a panel of kinases to identify potential inhibitors for various diseases, including cancer and inflammatory disorders. The bromine atoms can serve as handles for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce a wide range of substituents and explore the structure-activity relationship (SAR).

Conclusion

This technical guide outlines a feasible synthetic approach to this compound, a valuable building block for the development of novel therapeutic agents. While a direct published synthesis is not currently available, the proposed pathway, utilizing readily accessible starting materials and well-established synthetic transformations, provides a strong foundation for its successful preparation in a research setting. The detailed characterization and biological evaluation of this compound and its derivatives are anticipated to yield valuable insights for drug discovery programs.

The Regioselective Reactivity of Bromine Atoms in 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[3,2-c]pyridine core is a significant scaffold in medicinal chemistry, and its dihalogenated derivatives, such as 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine, serve as versatile building blocks for the synthesis of complex molecular architectures. Understanding the differential reactivity of the bromine substituents at the C4 and C7 positions is critical for the strategic design and efficient execution of synthetic routes in drug discovery and development. This technical guide provides a comprehensive analysis of the regioselective reactivity of these bromine atoms, focusing on widely-used palladium-catalyzed cross-coupling reactions. It includes a compilation of quantitative data from analogous systems, detailed experimental protocols, and workflow diagrams to facilitate practical application in a research setting.

Introduction to the this compound Scaffold

This compound is a bicyclic heteroaromatic compound containing a pyridine ring fused to a pyrrole ring. The presence of two bromine atoms at positions 4 and 7 offers dual points for functionalization, enabling the introduction of diverse substituents through various cross-coupling methodologies. The electronic asymmetry of the fused ring system, influenced by the electron-withdrawing pyridine nitrogen and the electron-rich pyrrole moiety, imparts distinct chemical environments to the C4 and C7 positions. This electronic disparity is the primary determinant of the observed regioselectivity in substitution reactions.

Analysis of Regioselective Reactivity

While direct comparative studies on this compound are not extensively documented, strong inferences can be drawn from closely related heterocyclic systems. In analogous 4,7-dibromo-azaheterocycles, such as 4,7-dibromo[1][2][3]thiadiazolo[3,4-c]pyridine, cross-coupling reactions have been shown to occur preferentially at the C4 position.[4] This selectivity is attributed to the greater electron deficiency at the C4 position, which is alpha to the pyridine nitrogen atom, making it more susceptible to oxidative addition by a palladium(0) catalyst.[4]

Therefore, it is predicted that palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings will proceed with initial substitution at the C4-Br bond under kinetically controlled conditions. Subsequent reaction at the C7-Br bond would require more forcing conditions to achieve disubstitution.

G

Key Cross-Coupling Methodologies

The functionalization of the 4,7-dibromo scaffold is primarily achieved through palladium-catalyzed cross-coupling reactions. The following sections detail the protocols and expected outcomes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, based on data from closely related 6-bromo-1H-pyrrolo[3,2-c]pyridine systems.[5][6]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with a halide. For the pyrrolo[3,2-c]pyridine core, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents.

The following data, derived from the Suzuki coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, illustrates the typical yields and conditions for this transformation.[5] It serves as a valuable proxy for predicting the reactivity at the C7 (or C4) position of the target dibromo-compound.

EntryArylboronic AcidProduct Yield (%)
1Phenylboronic acid63
2o-Tolylboronic acid65
3p-Tolylboronic acid67
44-Methoxyphenylboronic acid51
54-Ethoxyphenylboronic acid57
64-Fluorophenylboronic acid85
74-Chlorophenylboronic acid32

Reaction Conditions: 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 equiv.), arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.1 equiv.), K₂CO₃ (2 equiv.), Dioxane/H₂O (4:1), 90 °C, 12 h.[5]

This protocol is adapted from the synthesis of 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[5]

  • To a reaction vessel, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 solvent ratio).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired compound.

G prep Prepare Reactants (Bromo-scaffold, Boronic Acid, Base) setup Assemble Reaction (Evacuate & Backfill with Inert Gas) prep->setup solvents Add Degassed Solvents (Dioxane/Water) setup->solvents catalyst Add Pd(PPh₃)₄ Catalyst solvents->catalyst reaction Heat and Stir (90 °C, 12h) catalyst->reaction workup Aqueous Workup (Dilute, Wash, Dry) reaction->workup purify Purify (Column Chromatography) workup->purify product Final Product purify->product

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to alkynylated heterocycles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

The following data demonstrates the efficiency of Sonogashira coupling on a 2-amino-3-bromopyridine scaffold, which provides insight into the expected reactivity of the bromopyrrolopyridine core.[7]

EntryTerminal AlkyneProduct Yield (%)
1Phenylacetylene98
24-Methylphenylacetylene94
34-Propylphenylacetylene92

Reaction Conditions: 2-amino-3-bromopyridine (1 equiv.), terminal alkyne (1.2 equiv.), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), DMF, 100 °C, 3 h.[7]

This protocol is adapted from the general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[7]

  • To a dry reaction flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (0.025 eq), PPh₃ (0.05 eq), and CuI (0.05 eq).

  • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.0 eq) and the terminal alkyne (1.2 eq).

  • Heat the reaction mixture to 100 °C for 3 hours, or until TLC indicates consumption of the starting material.

  • After cooling, pour the reaction mixture into a saturated aqueous solution of sodium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the residue by column chromatography to obtain the 4-alkynyl-7-bromo-1H-pyrrolo[3,2-c]pyridine product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, which is a common strategy in the synthesis of bioactive molecules.

This protocol is a general procedure adapted from established methods for the amination of bromo-pyridines.[2]

  • Charge a Schlenk vessel with the amine (1.0 eq), this compound (1.1 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., (±)-BINAP, 0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Seal the vessel, and evacuate and backfill with an inert atmosphere (argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Heat the resulting mixture to 80-100 °C with stirring for 4-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent like diethyl ether or ethyl acetate.

  • Wash the mixture with brine, dry the organic layer over MgSO₄, and remove the solvent by evaporation under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 4-amino-7-bromo-1H-pyrrolo[3,2-c]pyridine derivative.

Conclusion

The this compound scaffold is a valuable platform for the synthesis of novel compounds for drug discovery. The differential reactivity of the C4 and C7 bromine atoms allows for a regioselective, stepwise functionalization strategy. Based on evidence from analogous heterocyclic systems, the C4 position is predicted to be the more reactive site for palladium-catalyzed cross-coupling reactions due to its proximity to the electron-withdrawing pyridine nitrogen. By carefully selecting reaction conditions, chemists can achieve selective mono-functionalization at C4, followed by subsequent modification at C7, enabling the controlled and efficient construction of complex, biologically active molecules. The protocols and data presented herein provide a practical guide for researchers to harness the synthetic potential of this versatile heterocyclic core.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. Understanding its reactive sites is crucial for the strategic design of novel derivatives with desired pharmacological or material properties. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic centers of this compound, drawing upon established principles of heterocyclic chemistry and comparative analysis with structurally related compounds. This document outlines the predicted reactivity of the molecule, supported by a conceptual framework of its electronic properties. Detailed experimental protocols for representative transformations and a summary of key reactivity data are also presented.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key structural motif in numerous biologically active compounds. The introduction of bromine atoms at the 4 and 7 positions significantly modulates the electronic properties of the bicyclic system, creating distinct regions of electrophilicity and nucleophilicity. This guide aims to provide a detailed understanding of these reactive sites to facilitate the rational design and synthesis of novel this compound derivatives.

Predicted Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring, further influenced by the electron-withdrawing and good leaving group properties of the bromine substituents.

Electrophilic Sites

The primary electrophilic sites of this compound are predicted to be the carbon atoms bearing the bromine substituents, namely C4 and C7 . This prediction is based on the following factors:

  • Inductive Effect of Bromine: The electronegative bromine atoms withdraw electron density from the attached carbon atoms, rendering them electron-deficient and susceptible to attack by nucleophiles.

  • Electron-Deficient Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further exacerbated by the two electron-withdrawing bromine atoms.

  • Nucleophilic Aromatic Substitution (SNAr): In analogous electron-deficient dihalogenated heterocyclic systems, such as 4,7-dibromo[1][2][3]thiadiazolo[3,4-c]pyridine, the halogenated positions are known to readily undergo nucleophilic aromatic substitution reactions with a variety of nucleophiles, including amines, alkoxides, and thiolates.

Nucleophilic Sites

The nucleophilic character of this compound is primarily associated with the pyrrole moiety.

  • Pyrrole Nitrogen (N1): The lone pair of electrons on the pyrrole nitrogen is part of the aromatic sextet and is therefore less available for direct reaction with electrophiles compared to a typical secondary amine. However, under basic conditions, deprotonation of the N-H group generates a highly nucleophilic pyrrolide anion.

  • Pyrrole Carbons (C2, C3, and C3a): The pyrrole ring is a π-excessive system, making its carbon atoms susceptible to electrophilic attack. Based on the established reactivity of pyrrole, electrophilic substitution is generally favored at the C2 and C3 positions. The precise regioselectivity of electrophilic attack on the pyrrole ring of this specific molecule would likely be influenced by the electronic effects of the fused pyridine ring and the bromine substituents.

Conceptual Reactivity Workflow

The following diagram illustrates the logical flow for predicting the reactivity of this compound, leading to the identification of its key reactive sites.

G Conceptual Reactivity Workflow for this compound A Analysis of Molecular Structure B Electronic Properties of Pyrrole Ring (π-excessive) A->B C Electronic Properties of Pyridine Ring (π-deficient) A->C D Influence of Bromine Substituents (Inductive effect, Leaving group ability) A->D E Predicted Nucleophilic Sites (N1, C2, C3) B->E F Predicted Electrophilic Sites (C4, C7) C->F D->F G Reactions with Electrophiles (e.g., Alkylation, Acylation) E->G H Reactions with Nucleophiles (e.g., S_NAr with amines, alkoxides) F->H

References

Theoretical Framework for the Analysis of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound with a core structure that is of significant interest in the development of novel therapeutic agents. The pyrrolopyridine scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors and anticancer agents. The presence of bromine atoms at the 4 and 7 positions offers versatile handles for further chemical modifications, making it a valuable building block for combinatorial chemistry and drug discovery.

Theoretical calculations are indispensable in modern chemical research, providing a powerful lens to predict and understand molecular properties at the atomic level. Computational studies, such as those employing Density Functional Theory (DFT), can offer deep insights into molecular geometry, electronic structure, and reactivity, thereby guiding synthetic efforts and accelerating the drug development pipeline. This whitepaper presents a hypothetical, yet detailed, technical guide for conducting such theoretical calculations on this compound.

Proposed Theoretical Calculation Workflow

The following diagram illustrates a typical workflow for the theoretical characterization of a novel small molecule like this compound.

Theoretical_Calculation_Workflow A Initial Structure Generation (e.g., from 2D sketch) B Geometry Optimization (DFT, e.g., B3LYP/6-311G(d,p)) A->B Input Structure C Frequency Calculation (Vibrational Analysis) B->C Optimized Geometry D Electronic Properties Calculation (HOMO, LUMO, ESP) B->D Optimized Geometry E Spectroscopic Properties Prediction (NMR, UV-Vis) B->E Optimized Geometry F Data Analysis and Interpretation C->F D->F E->F G Comparison with Experimental Data (if available) F->G

Caption: A generalized workflow for theoretical calculations on a small molecule.

Methodologies for Theoretical Calculations

This section details the proposed computational protocols for elucidating the properties of this compound.

3.1. Geometry Optimization

The first step in any theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

  • Protocol:

    • The initial 2D structure of this compound is sketched using a molecular editor and converted to a 3D structure.

    • A preliminary geometry optimization is performed using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting geometry.

    • The final geometry optimization is carried out using Density Functional Theory (DFT) with a suitable functional and basis set. A common and effective choice is the B3LYP functional with the 6-311G(d,p) basis set. The optimization is considered complete when the forces on all atoms are close to zero, and the structure corresponds to a minimum on the potential energy surface.

3.2. Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.

  • Protocol:

    • Using the optimized geometry from the previous step, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311G(d,p)).

    • The absence of imaginary frequencies confirms that the structure is a true minimum.

    • The calculated vibrational frequencies can be used to predict the IR spectrum of the molecule, which can be compared with experimental data for validation.

3.3. Electronic Structure Analysis

Understanding the electronic properties of a molecule is crucial for predicting its reactivity and intermolecular interactions.

  • Protocol:

    • From the optimized geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

    • An Electrostatic Potential (ESP) map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

    • Other electronic descriptors such as ionization potential, electron affinity, and electronegativity can also be calculated from the HOMO and LUMO energies.

3.4. Spectroscopic Properties Prediction

Computational methods can predict various spectroscopic properties, which are invaluable for structure elucidation and characterization.

  • Protocol for NMR Spectroscopy:

    • The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic chemical shifts (¹H and ¹³C) relative to a reference compound (e.g., tetramethylsilane, TMS).

    • These calculations are typically performed at the B3LYP/6-311G(d,p) level of theory.

  • Protocol for UV-Vis Spectroscopy:

    • Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectrum.

    • The calculations provide information on the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.

Data Presentation

While no specific data exists for this compound, the results of the proposed calculations would be summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C1-N2 Calculated Value
N2-C3 Calculated Value
C4-Br Calculated Value
C7-Br Calculated Value
C1-N2-C3 Calculated Value
C3-C4-C5 Calculated Value
C1-N2-C3-C4 Calculated Value

| C4-C5-C6-C7 | | | Calculated Value |

Table 2: Calculated Electronic Properties

Property Value (eV)
HOMO Energy Calculated Value
LUMO Energy Calculated Value
HOMO-LUMO Gap Calculated Value
Ionization Potential Calculated Value

| Electron Affinity | Calculated Value |

Table 3: Predicted Spectroscopic Data

Spectroscopy Peak Position Assignment
¹H NMR Calculated δ (ppm) Proton Environment
¹³C NMR Calculated δ (ppm) Carbon Environment
UV-Vis Calculated λ_max (nm) Electronic Transition

| IR | Calculated ν (cm⁻¹) | Vibrational Mode |

Logical Relationship of Computational Steps

The following diagram illustrates the logical dependencies between the different stages of the theoretical analysis.

Logical_Relationships Start Start: Molecular Structure Opt Geometry Optimization Start->Opt Freq Frequency Analysis Opt->Freq Confirmation of Minimum Elec Electronic Properties Opt->Elec Spec Spectroscopic Prediction Opt->Spec End End: Comprehensive Profile Freq->End Elec->End Spec->End

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine. This procedure is essential for the synthesis of novel derivatives with potential applications in drug discovery and materials science. The protocol is based on established methods for the Suzuki coupling of related dibrominated aza-indoles and other nitrogen-containing heterocyclic compounds.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2] It offers the advantages of mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives.[2] However, the presence of the pyridine nitrogen in the this compound scaffold can sometimes lead to catalyst inhibition, making the careful selection of reaction parameters critical for success.[3]

Experimental Protocols

This section outlines a general and robust protocol for the Suzuki coupling of this compound with various aryl- or heteroarylboronic acids. This protocol may require optimization depending on the specific boronic acid used and the desired scale of the reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid or boronate ester (1.1–2.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for reactions under an inert atmosphere

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. A typical reaction concentration ranges from 0.1 to 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. The progress of the reaction should be monitored using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Quenching and Extraction: Add water to quench the reaction. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted 1H-pyrrolo[3,2-c]pyridine derivative.

Data Presentation

The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions on analogous dibrominated and nitrogen-containing heterocyclic systems. These conditions can serve as a starting point for the optimization of the reaction with this compound.

EntrySubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-7-azaindole derivativePhenylmethanaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1001~90
25-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DimethoxyethaneReflux12Good
33-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃Ethanol/Water135 (MW)0.67High
42-Bromo-4-methylpyridineArylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/Water80-12012-24Varies
54,7-dibromo[1][4][5]selenadiazolo[3,4-c]pyridineArylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/Water9012Moderate-Good

Yields are based on published data for analogous systems and may vary for this compound.[2][6][7][8][9]

Visualizations

Experimental Workflow Diagram

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Boronic Acid - Base catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Pure Product purify->product

Caption: General workflow for the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)-R' L_n transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the selective mono-amination of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine via the Buchwald-Hartwig amination. This reaction is a pivotal step in the synthesis of functionalized pyrrolopyridine scaffolds, which are of significant interest in medicinal chemistry for the development of novel therapeutics, including kinase inhibitors.[1][2]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] Its application to heteroaromatic systems is crucial for the synthesis of diverse compound libraries for drug discovery.[4]

Reaction Scheme

Figure 1: General scheme for the mono-amination of this compound.

Data Presentation: Screening of Reaction Conditions

The successful Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions screened for the mono-amination of related dihalopyridine and N-heterocyclic substrates, providing a foundation for optimizing the reaction for this compound.

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)Substrate Analogue
1Pd₂(dba)₃(±)-BINAPNaOt-BuToluene80602-Bromo-6-methylpyridine[5]
2[Pd(allyl)Cl]₂XPhosNaOt-BuToluene100High Conv.Bromobenzene[6]
3Pd(OAc)₂RuPhosK₂CO₃1,4-Dioxane10075-85Dihalopyridines[4]
4PdCl₂(dppf)-Cs₂CO₃DMF11070-80Bromo-azaindole
5Pd₂(dba)₃t-BuXPhosK₃PO₄t-BuOH100High YieldAryl Bromides[6]

Experimental Protocols

This section provides a detailed methodology for the selective mono-amination of this compound. The protocol is based on established procedures for similar heterocyclic systems.[5]

Materials:

  • This compound

  • Amine (e.g., Benzylamine, Aniline, Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), (±)-BINAP (0.04 equiv.), and NaOt-Bu (1.4 equiv.).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add the desired primary or secondary amine (1.1 equiv.) followed by anhydrous toluene via syringe.

  • Reaction: The resulting mixture is heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS. Reaction times can range from 4 to 24 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Diethyl ether or ethyl acetate is added, and the mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • Purification: The filtrate is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired mono-aminated product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination experiment.

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis prep_reagents Weigh Reagents: - Substrate - Catalyst - Ligand - Base prep_solvent Prepare Anhydrous Solvent setup Assemble Schlenk Flask (Inert Atmosphere) prep_reagents->setup add_amine_solvent Add Amine & Solvent prep_solvent->add_amine_solvent add_reagents Add Solid Reagents setup->add_reagents add_reagents->add_amine_solvent heating Heat & Stir (80-100°C) add_amine_solvent->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring workup Cool, Dilute & Filter monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis

Caption: A flowchart of the key steps in the Buchwald-Hartwig amination protocol.

Application in Drug Discovery

The aminated pyrrolopyridine products serve as valuable intermediates in drug discovery programs, particularly for synthesizing libraries of potential kinase inhibitors.

G Drug Discovery Application Workflow start 4,7-Dibromo-1H- pyrrolo[3,2-c]pyridine amination Buchwald-Hartwig Amination start->amination product Mono-aminated Intermediate amination->product diversification Further Functionalization (e.g., Suzuki Coupling) product->diversification library Library of Novel Pyrrolopyridine Analogs diversification->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Logical workflow from starting material to a potential drug candidate.

References

Application Notes and Protocols: Synthesis of 4-amino-7-bromo-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed, proposed synthetic route for the preparation of 4-amino-7-bromo-1H-pyrrolo[3,2-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolo[3,2-c]pyridine core is a key structural motif in a variety of biologically active compounds. The synthetic pathway outlined herein is based on established methodologies for the synthesis of analogous substituted 1H-pyrrolo[3,2-c]pyridine derivatives. The protocols have been compiled from literature precedents to guide researchers in the synthesis of this and related compounds.

Proposed Synthetic Pathway

The proposed synthesis of 4-amino-7-bromo-1H-pyrrolo[3,2-c]pyridine proceeds via a two-step sequence starting from a suitable dihalogenated nitropyridine derivative. The key steps involve the formation of an enamine intermediate followed by a reductive cyclization to construct the fused pyrrole ring system.

Synthetic Pathway cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A 2,5-Dibromo-4-nitropyridine B (E)-2,5-Dibromo-4-(2-(dimethylamino)vinyl)pyridine A->B DMFDMA, DMF, 100°C C 4-Amino-7-bromo-1H-pyrrolo[3,2-c]pyridine B->C Fe, Acetic Acid, 100°C

Caption: Proposed synthetic pathway for 4-amino-7-bromo-1H-pyrrolo[3,2-c]pyridine.

Experimental Protocols

The following protocols are adapted from methodologies reported for the synthesis of structurally related compounds.[1]

Protocol 1: Synthesis of (E)-2,5-Dibromo-4-(2-(dimethylamino)vinyl)pyridine (Intermediate B)

This procedure is adapted from the synthesis of a similar enamine intermediate.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2,5-Dibromo-4-nitropyridine281.882.82 g10.0
N,N-Dimethylformamide dimethyl acetal (DMFDMA)119.162.38 g20.0
N,N-Dimethylformamide (DMF)73.0920 mL-

Procedure:

  • To a solution of 2,5-dibromo-4-nitropyridine (10.0 mmol) in anhydrous N,N-dimethylformamide (20 mL), add N,N-dimethylformamide dimethyl acetal (20.0 mmol).

  • Heat the reaction mixture at 100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired enamine intermediate.

Protocol 2: Synthesis of 4-amino-7-bromo-1H-pyrrolo[3,2-c]pyridine (Target Compound C)

This protocol for reductive cyclization is based on the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
(E)-2,5-Dibromo-4-(2-(dimethylamino)vinyl)pyridine-(Assumed from previous step)5.0
Iron powder55.841.39 g25.0
Acetic acid60.0540 mL-

Procedure:

  • To a suspension of (E)-2,5-dibromo-4-(2-(dimethylamino)vinyl)pyridine (5.0 mmol) in acetic acid (40 mL), add iron powder (25.0 mmol).

  • Heat the reaction mixture to 100 °C and stir vigorously for 5 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-amino-7-bromo-1H-pyrrolo[3,2-c]pyridine.

Data Presentation

The following table summarizes expected yields for the key reaction steps based on analogous transformations reported in the literature.

StepReactionAnalogous TransformationReported Yield (%)Reference
1Enamine FormationReaction of 2-bromo-5-methyl-4-nitropyridine 1-oxide with DMFDMANot explicitly stated for this step, but the subsequent product was obtained in good yield.[1]
2Reductive CyclizationSynthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine from its enamine precursorNot explicitly stated for this step, but the overall yield from the nitropyridine oxide was good.[1]
-Suzuki CouplingCoupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with arylboronic acids32 - 94[1]

Experimental Workflow

The general workflow for a typical synthetic step in this sequence is illustrated below.

Experimental Workflow A Reaction Setup (Reagents & Solvents) B Reaction Monitoring (e.g., TLC, LC-MS) A->B Heating & Stirring C Work-up (Quenching, Extraction) B->C Reaction Completion D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E

Caption: General experimental workflow for a synthetic step.

Concluding Remarks

The protocols and data presented provide a strong foundation for the successful synthesis of 4-amino-7-bromo-1H-pyrrolo[3,2-c]pyridine and its derivatives. Researchers are advised to adapt and optimize the reaction conditions as necessary for their specific substrates and scales. Standard laboratory safety procedures should be followed at all times. The successful synthesis of this scaffold will enable further exploration of its potential in various drug discovery programs.

References

Application Notes and Protocols for the Use of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors. Its structural resemblance to purines allows it to function as an effective hinge-binder, a key interaction for ATP-competitive kinase inhibition. The 4,7-disubstituted pyrrolo[3,2-c]pyridine framework has shown particular promise, with derivatives exhibiting significant inhibitory activity against various kinases, notably FMS kinase (CSF-1R), which is implicated in cancer and inflammatory diseases.[1][2]

The strategic placement of bromine atoms at the 4- and 7-positions of the 1H-pyrrolo[3,2-c]pyridine scaffold provides a versatile platform for synthetic elaboration. These positions are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the systematic introduction of diverse aryl and heteroaryl substituents to explore the chemical space and optimize inhibitor potency and selectivity. This document provides detailed protocols for the synthesis of kinase inhibitors from 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine and their subsequent biological evaluation.

Data Presentation

The following tables summarize the biological activity of representative 4,7-disubstituted 1H-pyrrolo[3,2-c]pyridine derivatives as kinase inhibitors.

Table 1: In Vitro FMS Kinase Inhibitory Activity

Compound IDR1R2IC50 (nM)Reference
1a 4-fluorophenyl4-morpholino-3-(trifluoromethyl)phenyl60[1]
1b 4-fluorophenyl3-morpholino-5-(trifluoromethyl)phenyl30[1]
KIST101029 (Lead Compound)(Structure not fully specified in reference)96[1]

Table 2: Antiproliferative Activity of Compound 1b against various cancer cell lines

Cell LineCancer TypeIC50 (µM)
SK-OV-3Ovarian0.15
A2780Ovarian0.23
OVCAR-3Ovarian0.31
PC-3Prostate0.45
DU145Prostate0.58
MCF-7Breast0.28
MDA-MB-231Breast0.35
HS 27Fibroblasts (Normal)>5.0

Data is extracted from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[1]

Signaling Pathway

FMS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane CSF1 CSF-1 (Ligand) FMS FMS Kinase (CSF-1R) Receptor Tyrosine Kinase CSF1->FMS Binding & Dimerization PI3K PI3K FMS->PI3K Autophosphorylation & Activation RAS RAS FMS->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation Inhibitor Inhibitor Inhibitor->FMS Inhibition

Experimental Protocols

Synthesis of 4,7-Disubstituted-1H-pyrrolo[3,2-c]pyridine Kinase Inhibitors

This protocol describes a representative synthesis of a 4,7-diaryl-1H-pyrrolo[3,2-c]pyridine derivative from this compound via a sequential Suzuki-Miyaura cross-coupling reaction.

Synthetic_Workflow Start 4,7-Dibromo-1H- pyrrolo[3,2-c]pyridine Step1 Step 1: First Suzuki Coupling (Arylboronic Acid 1, Pd Catalyst, Base) Start->Step1 Intermediate 7-Bromo-4-aryl-1H- pyrrolo[3,2-c]pyridine Step1->Intermediate Step2 Step 2: Second Suzuki Coupling (Arylboronic Acid 2, Pd Catalyst, Base) Intermediate->Step2 Product 4,7-Diaryl-1H- pyrrolo[3,2-c]pyridine (Final Product) Step2->Product Purification Purification (Column Chromatography) Product->Purification

Materials and Reagents:

  • This compound

  • Arylboronic acid 1

  • Arylboronic acid 2

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 7-Bromo-4-aryl-1H-pyrrolo[3,2-c]pyridine

  • To a reaction vial, add this compound (1.0 eq.), arylboronic acid 1 (1.1 eq.), and potassium carbonate (3.0 eq.).

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Add Pd(dppf)Cl2 (0.05 eq.).

  • Seal the vial and heat the reaction mixture at 90 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the monosubstituted product.

Step 2: Synthesis of 4,7-Diaryl-1H-pyrrolo[3,2-c]pyridine

  • To a reaction vial, add the 7-Bromo-4-aryl-1H-pyrrolo[3,2-c]pyridine from Step 1 (1.0 eq.), arylboronic acid 2 (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Add Pd(dppf)Cl2 (0.05 eq.).

  • Seal the vial and heat the reaction mixture at 100 °C for 8-12 hours, monitoring by TLC or LC-MS.

  • After cooling, work up the reaction as described in Step 1.

  • Purify the final product by silica gel column chromatography.

Biochemical Kinase Inhibition Assay

This protocol describes an in vitro assay to determine the IC50 value of a test compound against FMS kinase using a luminescence-based ADP detection method.

Kinase_Assay_Workflow A A B B A->B C C B->C D D C->D E E D->E F F E->F

Materials and Reagents:

  • Recombinant human FMS kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Suitable substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white microplates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer containing DMSO.

  • In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.

  • Add 2 µL of FMS kinase solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Km for FMS kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Antiproliferative Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the synthesized inhibitors on cancer cell lines.

Materials and Reagents:

  • Cancer cell line (e.g., SK-OV-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

References

Application Notes and Protocols for the Functionalization of the Pyrrole Nitrogen in 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the pyrrole nitrogen within the 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine scaffold. This versatile building block is of significant interest in medicinal chemistry and materials science, and the ability to functionalize the N1 position of the pyrrole ring opens up avenues for creating diverse molecular libraries for various applications, including the development of kinase inhibitors and other therapeutic agents.

Introduction

The this compound core is a privileged scaffold in drug discovery. The presence of two bromine atoms allows for subsequent cross-coupling reactions, while the pyrrole nitrogen provides a key site for introducing a variety of substituents to modulate the physicochemical and pharmacological properties of the resulting molecules. This document outlines reliable methods for the N-arylation and N-alkylation of this heterocyclic system.

N-Arylation of this compound

The introduction of an aryl group at the pyrrole nitrogen can be achieved through several cross-coupling methodologies. Here, we detail a copper-catalyzed approach analogous to the Chan-Lam coupling and a palladium-catalyzed Buchwald-Hartwig amination.

Protocol 1: Copper-Catalyzed N-Arylation with Arylboronic Acids

This protocol is adapted from the successful N-arylation of the closely related 6-bromo-1H-pyrrolo[3,2-c]pyridine and is expected to be readily applicable to the 4,7-dibromo analogue.[1][2]

Experimental Protocol:

  • To a microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (2.0 equiv.), copper(II) acetate (Cu(OAc)₂, 2.0 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add pyridine (3.0 equiv.) and 1,4-dioxane to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 85 °C for 30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-4,7-dibromo-1H-pyrrolo[3,2-c]pyridine derivative.

Quantitative Data Summary (Expected Yields based on Analogue):

Arylboronic AcidExpected ProductExpected Yield (%)
3,4,5-Trimethoxyphenylboronic acid1-(3,4,5-Trimethoxyphenyl)-4,7-dibromo-1H-pyrrolo[3,2-c]pyridine85-95
4-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-4,7-dibromo-1H-pyrrolo[3,2-c]pyridine70-80
4-Fluorophenylboronic acid1-(4-Fluorophenyl)-4,7-dibromo-1H-pyrrolo[3,2-c]pyridine75-85
Phenylboronic acid1-Phenyl-4,7-dibromo-1H-pyrrolo[3,2-c]pyridine60-70

Note: Yields are estimates based on reactions with a similar substrate and may vary.

Reaction Workflow:

N_Arylation_Copper reagents This compound Arylboronic Acid Cu(OAc)₂ K₂CO₃ Pyridine 1,4-Dioxane reaction Microwave Irradiation 85 °C, 30 min reagents->reaction workup Work-up (EtOAc, H₂O, Brine) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product N-Aryl-4,7-dibromo- 1H-pyrrolo[3,2-c]pyridine purification->product

Caption: Copper-Catalyzed N-Arylation Workflow.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a robust and widely used method for the formation of C-N bonds. This generalized protocol can be applied to the N-arylation of this compound with various aryl halides.

Experimental Protocol:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand like XPhos (0.04 equiv.), and a base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Add anhydrous toluene as the solvent.

  • Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with stirring for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired N-arylated product.

Quantitative Data Summary (Representative Examples):

Aryl HalideLigandBaseTemperature (°C)Time (h)Expected Yield (%)
BromobenzeneXPhosNaOtBu1001270-85
4-BromoanisoleRuPhosK₃PO₄1101865-80
2-ChlorotolueneSPhosCs₂CO₃1002460-75

Note: Reaction conditions may require optimization for specific substrates.

Reaction Workflow:

N_Arylation_Palladium reactants This compound Aryl Halide Pd Catalyst Ligand Base Toluene heating Heating 80-110 °C, 4-24 h reactants->heating quenching Quenching (sat. aq. NH₄Cl) heating->quenching extraction Extraction (EtOAc) quenching->extraction purification Purification (Silica Gel Chromatography) extraction->purification final_product N-Aryl-4,7-dibromo- 1H-pyrrolo[3,2-c]pyridine purification->final_product

Caption: Palladium-Catalyzed N-Arylation Workflow.

N-Alkylation of this compound

The introduction of alkyl groups onto the pyrrole nitrogen is a fundamental transformation. A common and effective method involves the deprotonation of the pyrrole nitrogen followed by reaction with an alkylating agent.

Protocol 3: Base-Mediated N-Alkylation

This general protocol is based on established procedures for the N-alkylation of related heterocyclic systems and the known acidity of the pyrrole NH proton.

Experimental Protocol:

  • To a solution of this compound (1.0 equiv.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base. For less reactive alkylating agents, a strong base like sodium hydride (NaH, 1.2 equiv.) can be used at 0 °C. For more reactive agents like benzyl bromide, a milder base such as potassium carbonate (K₂CO₃, 2.0 equiv.) at room temperature is often sufficient.

  • Stir the mixture for 30-60 minutes at the appropriate temperature to ensure complete deprotonation.

  • Add the alkylating agent (e.g., alkyl halide, 1.1 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via silica gel column chromatography to obtain the desired N-alkyl-4,7-dibromo-1H-pyrrolo[3,2-c]pyridine.

Quantitative Data Summary (Representative Examples):

Alkylating AgentBaseSolventTemperatureExpected Yield (%)
Methyl iodideNaHDMF0 °C to rt80-95
Benzyl bromideK₂CO₃Acetonitrilert75-90
Ethyl bromoacetateCs₂CO₃DMFrt70-85

Note: The choice of base and reaction conditions should be tailored to the reactivity of the alkylating agent.

Reaction Workflow:

N_Alkylation start This compound Base Solvent deprotonation Deprotonation start->deprotonation alkylation Addition of Alkylating Agent deprotonation->alkylation reaction_proceeds Reaction Progression (rt or heating) alkylation->reaction_proceeds workup_alkylation Work-up (H₂O, EtOAc) reaction_proceeds->workup_alkylation purification_alkylation Purification (Silica Gel Chromatography) workup_alkylation->purification_alkylation product_alkylation N-Alkyl-4,7-dibromo- 1H-pyrrolo[3,2-c]pyridine purification_alkylation->product_alkylation

Caption: Base-Mediated N-Alkylation Workflow.

References

Application Notes and Protocols for Sonogashira Coupling with 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis.[4][5][6] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and functional materials.[3][5]

This document provides a detailed experimental procedure for the Sonogashira coupling of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine with terminal alkynes. The pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic core found in numerous biologically active compounds. The ability to functionalize this core at the 4- and 7-positions via Sonogashira coupling opens avenues for the synthesis of novel derivatives with potential applications in drug discovery and materials science. The reaction allows for the introduction of alkynyl moieties, which can serve as versatile synthetic handles for further transformations or as integral components of extended π-conjugated systems.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper species.[3][7] The key steps include the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by the formation of a copper acetylide from the terminal alkyne and the copper(I) salt. A subsequent transmetalation step between the palladium(II) complex and the copper acetylide, followed by reductive elimination, yields the desired alkynylated product and regenerates the active palladium(0) catalyst.[7] For dibrominated substrates like this compound, the reaction can potentially be controlled to achieve either mono- or di-alkynylation by tuning the reaction conditions and stoichiometry of the reagents.

Experimental Protocol

This protocol provides a general procedure for the Sonogashira cross-coupling of this compound with a terminal alkyne. Optimization of the catalyst system, base, solvent, and temperature may be necessary for specific substrates and desired outcomes (mono- vs. di-substitution).

Materials:

  • This compound

  • Terminal alkyne (1.1 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equivalents)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask)

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (0.025 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., THF, 5 mL per 0.8 mmol of aryl halide) via syringe. Sequentially add the amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq for mono-alkynylation, 2.2 eq for di-alkynylation).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-80 °C) may be applied. Some reactions may require several hours to reach completion.[7]

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired alkynylated pyrrolo[3,2-c]pyridine derivative.

Data Presentation

The following table summarizes representative quantitative data for Sonogashira cross-coupling reactions of various brominated N-heterocycles with terminal alkynes, providing an expected range of yields and conditions applicable to this compound.

EntryAryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂(2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)-DMF100398[8]
26-Bromo-3-fluoropicolinonitrile1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (0.15 eq), CuI (0.3 eq)Et₃NTHF/Et₃NRT1692[9]
34-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ (3 mol%), XPhos (6 mol%)Et₃NMeCN110->95 (conv.)[10]
43-Bromo-2-aminopyridineMorpholine (C-N coupling)Pd(OAc)₂ (4 mol%), RuPhosLiHMDSToluene100-93[11]
5Aryl HalideTerminal AlkynePd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq)i-Pr₂NHTHFRT389[7]

Visualizations

Below are diagrams illustrating the experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Pd Catalyst, and CuI in a Schlenk Flask B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Anhydrous Solvent, Amine Base, and Terminal Alkyne B->C D Stir at Room Temperature (or Heat if Necessary) C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Cool and Dilute with Organic Solvent E->F G Filter through Celite F->G H Aqueous Wash and Extraction G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K K J->K Characterization

Caption: Experimental workflow for the Sonogashira coupling.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_halide R-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (R-X) pd2_alkyne R-Pd(II)L2-C≡CR' pd2_halide->pd2_alkyne Transmetalation product R-C≡CR' pd2_alkyne->product Reductive Elimination product->pd0 alkyne R'C≡CH cu_acetylide Cu-C≡CR' alkyne->cu_acetylide + CuI, Base cu_acetylide->pd2_halide cuI CuI cu_acetylide->cuI base Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols: 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine as a Novel Building Block

This compound, an isomer of azaindole, is an emerging heterocyclic building block with significant potential for application in the field of organic electronics. Its intrinsic electronic properties, combined with the versatility of the dibromo substitution pattern, make it an attractive candidate for the synthesis of novel organic semiconductors. The pyrrolo[3,2-c]pyridine core possesses an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, suggesting that its derivatives could exhibit tunable electronic characteristics suitable for a range of organic electronic devices, including Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).

The bromine atoms at the 4- and 7-positions serve as versatile synthetic handles for introducing various aromatic and heteroaromatic moieties through well-established cross-coupling reactions such as Suzuki and Stille couplings. This allows for the systematic tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection, transport, and device performance.

Potential in Donor-Acceptor Architectures

The development of high-performance organic semiconductors is often driven by the donor-acceptor (D-A) design principle. The this compound moiety can be strategically incorporated into D-A polymers and small molecules. Depending on the co-monomer, the pyrrolo[3,2-c]pyridine unit can function as either an electron-donating or an electron-accepting component. When coupled with strong electron-withdrawing units, the pyrrolo[3,2-c]pyridine core is expected to act as a donor. Conversely, when paired with strong electron-donating units, its inherent pyridine character will likely dominate, positioning it as an acceptor. This versatility allows for the creation of materials with tailored bandgaps and charge transport properties.

Influence of the Pyridine Nitrogen on Electronic Properties

The presence of the nitrogen atom in the pyridine ring of the this compound core is anticipated to have a profound impact on the electronic properties of its derivatives. The nitrogen atom's electron-withdrawing nature is expected to lower both the HOMO and LUMO energy levels compared to carbocyclic analogues. This can be advantageous for several reasons:

  • Improved Air Stability: Lower HOMO levels can lead to enhanced stability of the material against oxidation in ambient conditions.

  • Favorable Electron Injection: Lower LUMO levels can facilitate electron injection from common electrodes in n-type or ambipolar OFETs and OLEDs.

  • Increased Electron Affinity: For OPV applications, a higher electron affinity in the acceptor material can lead to a larger open-circuit voltage (Voc).

Predicted Performance of this compound-Based Materials

While direct experimental data for organic electronic devices based on this compound is limited, we can extrapolate potential performance based on analogous pyrrolopyridine and 4,7-disubstituted pyridine systems found in the literature. The following table summarizes the predicted properties and potential performance of hypothetical polymers derived from this building block.

PropertyPredicted Range/ValueSignificance in Organic Electronics
HOMO Energy Level -5.2 to -5.8 eVDetermines the material's oxidation potential and hole injection barrier from the anode. Lower values indicate better air stability.
LUMO Energy Level -2.8 to -3.5 eVDictates the material's reduction potential and electron injection barrier from the cathode.
Electrochemical Bandgap 1.7 to 2.5 eVInfluences the material's absorption spectrum and is a key parameter for OPV and OLED applications.
Hole Mobility (µh) 10⁻³ to 10⁻¹ cm²/VsA measure of how efficiently holes are transported through the material; critical for p-type OFETs and the donor in OPVs.
Electron Mobility (µe) 10⁻⁴ to 10⁻² cm²/VsA measure of how efficiently electrons are transported; critical for n-type OFETs and the acceptor in OPVs.
OFET On/Off Ratio > 10⁵The ratio of current when the transistor is "on" versus "off"; a high ratio is essential for digital logic applications.
OPV Power Conversion Efficiency (PCE) Potentially 5-10% (in optimized D-A systems)The overall efficiency of converting light into electrical power.

Experimental Protocols

I. Synthesis of a Donor-Acceptor Polymer via Suzuki Coupling

This protocol describes a general procedure for the synthesis of a donor-acceptor copolymer using this compound as the acceptor unit and a thiophene-based donor monomer.

Materials:

  • This compound

  • 2,5-bis(trimethylstannyl)thiophene (or other suitable donor monomer)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Anhydrous dimethylformamide (DMF)

  • Methanol

  • Acetone

  • Soxhlet extraction apparatus

  • Inert atmosphere (Argon or Nitrogen) glovebox or Schlenk line

Procedure:

  • Monomer Preparation: In an inert atmosphere, dissolve this compound (1.0 mmol) and 2,5-bis(trimethylstannyl)thiophene (1.0 mmol) in a mixture of anhydrous toluene (15 mL) and anhydrous DMF (3 mL) in a Schlenk flask.

  • Catalyst Addition: To the monomer solution, add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol).

  • Polymerization: Degas the reaction mixture by three freeze-pump-thaw cycles. Heat the mixture to 110 °C and stir under an inert atmosphere for 48 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into vigorously stirred methanol (200 mL).

  • Purification:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer sequentially with methanol and acetone to remove oligomers and catalyst residues.

    • Perform Soxhlet extraction with methanol, acetone, and hexane to further purify the polymer.

    • Extract the final polymer with chloroform or chlorobenzene.

  • Isolation: Precipitate the polymer from the chloroform/chlorobenzene solution into methanol. Collect the fibrous polymer by filtration and dry under vacuum at 60 °C for 24 hours.

G cluster_synthesis Polymer Synthesis Monomers This compound + Donor Monomer Reaction Suzuki Coupling (110°C, 48h) Monomers->Reaction Catalyst Pd₂(dba)₃ / P(o-tol)₃ Catalyst->Reaction Solvent Toluene/DMF Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Soxhlet Extraction Precipitation->Purification Final_Polymer Purified D-A Polymer Purification->Final_Polymer

Synthetic pathway for a D-A polymer.
II. Fabrication of a Bottom-Gate, Top-Contact OFET

Materials:

  • Synthesized pyrrolo[3,2-c]pyridine-based polymer

  • Highly doped n-type silicon wafer with a 300 nm thermal oxide layer (SiO₂/Si)

  • Chlorobenzene (or other suitable solvent for the polymer)

  • Octadecyltrichlorosilane (OTS)

  • Anhydrous toluene

  • Gold (Au) for thermal evaporation

  • Shadow mask for source-drain electrodes

Procedure:

  • Substrate Cleaning:

    • Cut the SiO₂/Si wafer into 1.5 cm x 1.5 cm substrates.

    • Sonicate the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen and then bake at 120 °C for 20 minutes.

  • Dielectric Surface Treatment:

    • Treat the SiO₂ surface with an oxygen plasma for 5 minutes to create hydroxyl groups.

    • Immediately immerse the substrates in a 10 mM solution of OTS in anhydrous toluene for 30 minutes at 60 °C for self-assembled monolayer (SAM) formation.

    • Rinse the substrates with fresh toluene to remove excess OTS and then bake at 120 °C for 20 minutes.

  • Active Layer Deposition:

    • Prepare a solution of the synthesized polymer in chlorobenzene (e.g., 5 mg/mL).

    • Spin-coat the polymer solution onto the OTS-treated SiO₂/Si substrate at 2000 rpm for 60 seconds.

    • Anneal the thin film at an optimized temperature (e.g., 150 °C) for 30 minutes in an inert atmosphere.

  • Electrode Deposition:

    • Place a shadow mask with the desired channel length (L) and width (W) on top of the active layer.

    • Thermally evaporate 50 nm of gold through the shadow mask to define the source and drain electrodes.

III. OFET Characterization

Equipment:

  • Semiconductor parameter analyzer

  • Probe station in an inert atmosphere

Procedure:

  • Device Connection: Place the fabricated OFET on the probe station and make electrical contact with the source, drain, and gate (via the backside of the silicon wafer).

  • Output Characteristics:

    • Apply a gate voltage (Vg) and sweep the drain-source voltage (Vds) while measuring the drain-source current (Ids).

    • Repeat this for a range of gate voltages (e.g., Vg = 0 V to -80 V in -20 V steps for a p-type semiconductor).

  • Transfer Characteristics:

    • Apply a constant drain-source voltage (Vds) in the saturation regime (e.g., Vds = -60 V).

    • Sweep the gate voltage (Vg) from positive to negative (e.g., +20 V to -80 V) and measure Ids.

  • Data Analysis:

    • From the transfer characteristics in the saturation regime, calculate the field-effect mobility (µ) using the equation: Ids = (W / 2L) * µ * Ci * (Vg - Vt)² where Ci is the capacitance per unit area of the gate dielectric and Vt is the threshold voltage.

    • Determine the on/off ratio from the ratio of the maximum and minimum Ids in the transfer curve.

G cluster_fab OFET Fabrication cluster_char OFET Characterization Substrate_Prep Substrate Cleaning (SiO₂/Si) Surface_Treatment OTS Surface Treatment Substrate_Prep->Surface_Treatment Active_Layer Spin-Coating of Pyrrolopyridine Polymer Surface_Treatment->Active_Layer Annealing Thermal Annealing Active_Layer->Annealing Electrode_Depo Au Electrode Evaporation Annealing->Electrode_Depo Probing Device Probing Electrode_Depo->Probing Output_Curve Measure Output Characteristics (Ids vs. Vds) Probing->Output_Curve Transfer_Curve Measure Transfer Characteristics (Ids vs. Vg) Probing->Transfer_Curve Parameter_Extraction Calculate Mobility and On/Off Ratio Transfer_Curve->Parameter_Extraction

Workflow for OFET fabrication and characterization.

G cluster_core Molecular Core cluster_modification Molecular Engineering cluster_properties Electronic Properties cluster_performance Device Performance Core 4,7-Dibromo-1H- pyrrolo[3,2-c]pyridine Modification Suzuki/Stille Coupling Core->Modification HOMO_LUMO HOMO/LUMO Tuning Modification->HOMO_LUMO Bandgap Bandgap Engineering Modification->Bandgap Mobility Charge Carrier Mobility HOMO_LUMO->Mobility Efficiency Device Efficiency (PCE, EQE) Bandgap->Efficiency

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of bioactive molecules, particularly those with anticancer properties, utilizing 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine as a versatile starting scaffold. The protocols detailed herein focus on leveraging sequential palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the C4 and C7 positions of the pyrrolo[3,2-c]pyridine core, leading to the generation of potent bioactive compounds.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to purine bases allows it to effectively interact with various biological targets, including protein kinases and tubulin. The strategic functionalization of this core structure can lead to the development of potent and selective therapeutic agents. This compound serves as a key building block, offering two distinct reaction sites for the introduction of aryl, heteroaryl, and amino moieties through well-established synthetic methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This document outlines the step-by-step synthesis of a series of 4,7-disubstituted-1H-pyrrolo[3,2-c]pyridine derivatives and presents their biological evaluation as potent anticancer agents that act as colchicine-binding site inhibitors.

Synthetic Strategy

The overall synthetic approach involves a sequential, regioselective functionalization of the this compound core. The greater reactivity of the C4-bromo position on the pyridine ring towards palladium-catalyzed cross-coupling reactions allows for a stepwise introduction of substituents. The general synthetic workflow is depicted below.

Synthetic_Workflow A This compound B Step 1: N-Protection (e.g., SEM-Cl, NaH, DMF) A->B C 4,7-Dibromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine B->C D Step 2: Selective Suzuki Coupling at C4 (Arylboronic acid, Pd catalyst, Base) C->D E 4-Aryl-7-bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine D->E F Step 3: Suzuki or Buchwald-Hartwig Coupling at C7 (Arylboronic acid or Amine, Pd catalyst, Base) E->F G 4-Aryl-7-(aryl/amino)-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine F->G H Step 4: N-Deprotection (e.g., TBAF, THF) G->H I Bioactive 4,7-Disubstituted-1H-pyrrolo[3,2-c]pyridines H->I

Caption: General workflow for the synthesis of bioactive molecules.

Experimental Protocols

Protocol 1: N-Protection of this compound

Objective: To protect the pyrrole nitrogen to prevent side reactions and improve solubility for subsequent cross-coupling reactions.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-SEM protected intermediate.

Protocol 2: Sequential Suzuki-Miyaura Cross-Coupling Reactions

Objective: To introduce aryl or heteroaryl moieties at the C4 and C7 positions.

Materials:

  • N-SEM-4,7-dibromo-1H-pyrrolo[3,2-c]pyridine

  • Arylboronic acid (for C4-arylation, 1.1 equivalents)

  • Arylboronic acid (for C7-arylation, 1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or similar palladium catalyst

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and water (4:1 mixture)

  • Microwave reactor or conventional heating setup

Procedure for C4-Arylation:

  • In a microwave vial, combine N-SEM-4,7-dibromo-1H-pyrrolo[3,2-c]pyridine (1.0 equivalent), the desired arylboronic acid (1.1 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the vial with nitrogen or argon.

  • Add degassed 1,4-dioxane and water (4:1).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes, or heat conventionally at 90-100 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 4-aryl-7-bromo intermediate.

Procedure for C7-Arylation:

  • Follow the same procedure as for C4-arylation, using the 4-aryl-7-bromo intermediate as the starting material and a different arylboronic acid.

Protocol 3: Buchwald-Hartwig Amination at C7

Objective: To introduce an amino functionality at the C7 position.

Materials:

  • 4-Aryl-7-bromo-N-SEM-1H-pyrrolo[3,2-c]pyridine

  • Desired primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Anhydrous toluene or dioxane

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and NaOtBu (1.4 equivalents).

  • Add the 4-aryl-7-bromo intermediate (1.0 equivalent) and the amine (1.2 equivalents).

  • Evacuate and backfill the tube with nitrogen or argon.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: N-Deprotection

Objective: To remove the SEM protecting group to yield the final bioactive molecule.

Materials:

  • N-SEM protected 4,7-disubstituted-1H-pyrrolo[3,2-c]pyridine

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous THF

Procedure:

  • Dissolve the N-SEM protected compound in anhydrous THF.

  • Add TBAF solution (3.0 equivalents) at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final product.

Bioactive Molecules and Quantitative Data

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, which are structurally analogous to the compounds that can be synthesized from this compound, have been reported as potent inhibitors of tubulin polymerization with significant anticancer activity.[1][2] The antiproliferative activities of these compounds were evaluated against several human cancer cell lines.

Compound IDR Group (at C4/C6)HeLa IC₅₀ (µM)[2]SGC-7901 IC₅₀ (µM)[2]MCF-7 IC₅₀ (µM)[2]
10a Phenyl0.851.231.56
10b 2-Methylphenyl0.760.981.12
10c 3-Methylphenyl0.540.670.88
10l 4-Fluorophenyl0.250.310.45
10m 4-Chlorophenyl0.180.220.31
10t Indol-5-yl0.120.150.21
CA-4 (Positive Control)0.080.110.15

Note: The compound numbering is based on the cited literature for clarity.

Biological Assays

Protocol 5: In Vitro Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of the synthesized compounds on tubulin assembly.

Materials:

  • Synthesized compounds

  • Tubulin (porcine brain, >99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • General tubulin buffer (e.g., PEM buffer)

  • Microplate reader with temperature control

Procedure:

  • Prepare solutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the tubulin solution and the general tubulin buffer.

  • Add the test compounds at various concentrations.

  • Incubate the plate at 37 °C for a few minutes to equilibrate.

  • Initiate polymerization by adding GTP.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes at 37 °C.

  • Use a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Signaling Pathway and Mechanism of Action

The synthesized 1H-pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects by inhibiting tubulin polymerization.[2] Tubulin is a crucial protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death). These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of functional microtubules.

Signaling_Pathway cluster_0 Cell Cycle Progression G1 G1 S S G1->S G2 G2 S->G2 M M G2->M G2/M Arrest G2/M Arrest Bioactive Molecule Bioactive Molecule Tubulin Tubulin Bioactive Molecule->Tubulin Binds to Colchicine Site Microtubule Formation Microtubule Formation Bioactive Molecule->Microtubule Formation Inhibits Tubulin->Microtubule Formation Polymerization Mitotic Spindle Mitotic Spindle Microtubule Formation->Mitotic Spindle Mitotic Spindle->M Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization leading to apoptosis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the pyrrolo[3,2-c]pyridine scaffold in biologically active compounds, including kinase inhibitors and anticancer agents.[1][2]

The presence of two distinct bromine atoms at the C4 and C7 positions allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This enables the synthesis of a diverse library of substituted 1H-pyrrolo[3,2-c]pyridine derivatives for drug discovery and development.

Regioselectivity of Cross-Coupling Reactions

The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated pyridines is primarily governed by the relative reactivity of the carbon-halogen bonds. The generally accepted order of reactivity is C-I > C-Br > C-Cl. In the case of this compound, the electronic environment of the pyridine ring can influence the relative reactivity of the two C-Br bonds. For many dihalopyridines, the C4 position is more susceptible to oxidative addition to the palladium(0) catalyst compared to other positions, allowing for regioselective mono-functionalization under carefully controlled conditions.[3] Subsequent reaction at the second bromine atom can then be achieved, often under more forcing conditions, to generate di-substituted products.

Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between the dibromopyrrolopyridine scaffold and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted pyrrolo[3,2-c]pyridines, which are common motifs in kinase inhibitors.

Experimental Protocol: Regioselective Mono-Arylation via Suzuki Coupling

This protocol is adapted from the Suzuki coupling of a related 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative and is expected to show selectivity for the more reactive C4 or C7 position.[1]

Reaction Scheme:

Caption: Suzuki cross-coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents for mono-arylation)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)

  • Potassium carbonate (K₂CO₃) (3-4 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

  • Standard glassware for organic synthesis

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a microwave reactor vial, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), potassium carbonate (4.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.06 eq.).

  • Add a mixture of 1,4-dioxane and water (e.g., 3:1 v/v, to achieve a suitable concentration).

  • Seal the vial and degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Place the vial in a microwave reactor and heat the mixture to 125 °C for 20-30 minutes.[1]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp. (°C)Time (min)Yield (%)Reference
13,4,5-trimethoxyphenyl-boronic acidPd(PPh₃)₄ (6)K₂CO₃ (5)1,4-Dioxane/H₂O (3:1)125 (MW)26Varies[1]
2m-tolylboronic acidPd(PPh₃)₄ (6)K₂CO₃ (5)1,4-Dioxane/H₂O (3:1)125 (MW)2694[1]
34-chlorophenyl-boronic acidPd(PPh₃)₄ (6)K₂CO₃ (5)1,4-Dioxane/H₂O (3:1)125 (MW)2632[1]
44-ethoxyphenyl-boronic acidPd(PPh₃)₄ (6)K₂CO₃ (5)1,4-Dioxane/H₂O (3:1)125 (MW)2657[1]

Note: The yields presented are for the coupling of a 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative and may vary for the 4,7-dibromo substrate.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the introduction of alkyne moieties onto the pyrrolo[3,2-c]pyridine core, providing valuable intermediates for further transformations or as key structural elements in pharmacologically active molecules. Regioselective Sonogashira coupling is expected at the more reactive bromine position.

Experimental Protocol: Regioselective Mono-Alkynylation via Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of dihalo-heterocycles.

Reaction Scheme:

Caption: Sonogashira cross-coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and copper(I) iodide (5 mol%).

  • Add anhydrous and degassed solvent (DMF or THF) followed by the amine base (e.g., triethylamine, 2.5 eq.).

  • Add the terminal alkyne (1.2 eq.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-alkynylated product.

Data Presentation:

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (eq.)SolventTemp. (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2.5)DMFRT(Typical) 70-90
2EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (3)CuI (5)DIPEA (3)THF60(Typical) 60-85
3Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2.5)DMF50(Typical) 65-80

Note: These are representative conditions and yields based on general Sonogashira reactions of similar substrates. Optimization may be required for specific alkynes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a direct route to synthesize amino-substituted pyrrolo[3,2-c]pyridines, which are key intermediates in the development of various therapeutic agents. Regioselective mono-amination can be achieved by carefully selecting the reaction conditions.

Experimental Protocol: Regioselective Mono-Amination via Buchwald-Hartwig Coupling

This protocol is based on general procedures for the Buchwald-Hartwig amination of dihalopyridines.[3][4]

Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

  • Standard glassware for organic synthesis

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 5 mol%), and the base (e.g., NaOt-Bu, 2.0 eq.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous and degassed solvent (Toluene or Dioxane).

  • Add the amine (1.2 eq.) and stir the mixture at 80-110 °C, monitoring the reaction by TLC.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.

Data Presentation:

EntryAmineCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2.5)XPhos (5)NaOt-Bu (2.0)Toluene100(Typical) 75-95
2AnilinePd(OAc)₂ (2)BINAP (4)Cs₂CO₃ (2.0)Dioxane110(Typical) 60-80
3BenzylaminePd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2.5)Toluene100(Typical) 70-90

Note: These are representative conditions and yields based on general Buchwald-Hartwig aminations of similar substrates. The choice of ligand and base is crucial and may require optimization for specific amines.

Applications in Drug Discovery

Substituted 1H-pyrrolo[3,2-c]pyridines are a promising class of compounds in drug discovery, with demonstrated activity as kinase inhibitors and anticancer agents. The ability to selectively functionalize the 4- and 7-positions of the dibromo scaffold allows for the generation of diverse chemical libraries to explore structure-activity relationships (SAR) and develop potent and selective drug candidates.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the general workflow for utilizing these cross-coupling reactions in a drug discovery context and a simplified representation of a kinase signaling pathway that can be targeted by these compounds.

Drug_Discovery_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Library Diverse Library of Substituted Pyrrolopyridines Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Kinase_Signaling_Pathway Signal Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FMS, EGFR) Signal->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Proliferation Cell Proliferation, Survival, etc. Kinase_Cascade->Proliferation Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->Receptor

References

Application Notes and Protocols: Laboratory-Scale Synthesis and Purification of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis and purification of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the bromination of 1H-pyrrolo[3,2-c]pyridine. This protocol includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and methods for purification and characterization of the final product.

Introduction

1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of bromine atoms to the heterocyclic core can provide a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery programs. This protocol details a method for the dibromination of the 1H-pyrrolo[3,2-c]pyridine core to yield the 4,7-dibromo derivative.

Chemical Reaction Scheme

G Synthesis of this compound start 1H-pyrrolo[3,2-c]pyridine reagents N-Bromosuccinimide (NBS) Acetonitrile (ACN) start->reagents Reaction product This compound reagents->product Formation

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
1H-pyrrolo[3,2-c]pyridine≥95%Commercially available
N-Bromosuccinimide (NBS)Reagent gradeCommercially available
Acetonitrile (ACN)Anhydrous, ≥99.8%Commercially available
Dichloromethane (DCM)ACS gradeCommercially available
Saturated Sodium Bicarbonate SolutionLaboratory prepared-
BrineLaboratory prepared-
Anhydrous Sodium SulfateACS gradeCommercially available
Silica Gel60 Å, 230-400 meshCommercially available
Ethyl AcetateACS gradeCommercially available
HexanesACS gradeCommercially available

Procedure

  • Reaction Setup: To a solution of 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of starting material) in a round-bottom flask equipped with a magnetic stir bar, add N-Bromosuccinimide (2.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Final): Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Workflow Diagram

G Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 1H-pyrrolo[3,2-c]pyridine in ACN B Add NBS at 0 °C A->B C Stir at room temperature B->C D Quench with NaHCO3 C->D E Extract with DCM D->E F Wash with brine and dry E->F G Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular FormulaC₇H₄Br₂N₂
Molecular Weight275.93 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot available
¹H NMR (DMSO-d₆) Predicted shifts, requires experimental verification
¹³C NMR (DMSO-d₆) Predicted shifts, requires experimental verification
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₇H₅Br₂N₂⁺ 276.88, found requires experimental verification

Note: Specific yield and spectroscopic data are highly dependent on the reaction scale and purification efficiency and should be determined experimentally.

Safety Precautions

  • Handle N-Bromosuccinimide with caution as it is a lachrymator and corrosive.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetonitrile and dichloromethane are flammable and toxic; handle with care.

Conclusion

This protocol provides a general method for the laboratory-scale synthesis of this compound. The purification by column chromatography should yield a product of sufficient purity for subsequent applications in research and drug development. Researchers should optimize the reaction conditions and purification for their specific needs and scale. Full characterization of the final compound by NMR and mass spectrometry is essential to confirm its identity and purity.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired this compound

Q1: My direct bromination of 1H-pyrrolo[3,2-c]pyridine resulted in a complex mixture with a low yield of the target compound. What are the likely causes and how can I improve this?

A1: Direct bromination of the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) core is often challenging due to the competing reactivity of the pyridine and pyrrole rings, which can lead to a mixture of mono-, di-, and poly-brominated isomers with poor regioselectivity. The electron-rich pyrrole ring is highly susceptible to electrophilic substitution, while the electron-deficient pyridine ring requires harsher conditions for bromination.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Lack of Regiocontrol The inherent reactivity of the azaindole nucleus leads to substitution at multiple positions. A multi-step, regioselective approach is highly recommended over direct bromination. This involves the synthesis of a mono-brominated intermediate followed by a second controlled bromination.
Harsh Reaction Conditions Using strong brominating agents like neat bromine (Br₂) at elevated temperatures can lead to decomposition and the formation of intractable tars, significantly lowering the yield.
Over-bromination The high reactivity of the pyrrole ring can lead to the formation of tri- and even tetra-brominated byproducts, consuming the starting material and desired product.
Starting Material Quality Impurities in the starting 1H-pyrrolo[3,2-c]pyridine can interfere with the reaction, leading to side products and lower yields.

Troubleshooting Workflow for Low Yield:

start Low Yield of 4,7-Dibromo Product check_regio Analyze crude product by LC-MS and ¹H NMR to identify isomers. start->check_regio direct_bromination Direct bromination of 1H-pyrrolo[3,2-c]pyridine? check_regio->direct_bromination multi_step Adopt a multi-step regioselective synthesis. direct_bromination->multi_step Yes optimize_direct Optimize direct bromination (use with caution). direct_bromination->optimize_direct No end Improved Yield multi_step->end check_conditions Review reaction conditions: - Temperature - Brominating agent - Solvent optimize_direct->check_conditions harsh_conditions Are conditions too harsh? check_conditions->harsh_conditions mild_conditions Use milder brominating agents (e.g., NBS). Control temperature carefully. harsh_conditions->mild_conditions Yes check_overbromination Evidence of over-bromination (higher MW peaks in MS)? harsh_conditions->check_overbromination No mild_conditions->end control_stoichiometry Carefully control the stoichiometry of the brominating agent. Consider portion-wise addition. check_overbromination->control_stoichiometry check_sm_purity Verify purity of starting material. control_stoichiometry->check_sm_purity purify_sm Purify starting material before use. check_sm_purity->purify_sm Impure purify_sm->end

Caption: Troubleshooting workflow for low yields in the synthesis of this compound.

Issue 2: Difficulty in Achieving the Desired 4,7-Dibromo Regioisomer

Q2: I am obtaining a mixture of dibromo-isomers. How can I selectively synthesize the 4,7-dibromo product?

A2: Achieving the desired 4,7-dibromo regiochemistry requires a strategic approach that directs the bromination to these specific positions. A plausible and controllable route involves the synthesis of a mono-brominated intermediate, which then directs the second bromination.

Proposed Regioselective Synthetic Pathway:

A promising strategy starts with a substituted pyridine to build the pyrrolo[3,2-c]pyridine core, which can then be further functionalized. Based on literature for related compounds, a possible pathway is outlined below.

start 2-Bromo-5-methylpyridine step1 Oxidation (e.g., m-CPBA) start->step1 intermediate1 2-Bromo-5-methylpyridine-1-oxide step1->intermediate1 step2 Nitration (e.g., HNO₃/H₂SO₄) intermediate1->step2 intermediate2 2-Bromo-5-methyl-4-nitropyridine-1-oxide step2->intermediate2 step3 Reaction with DMF-DMA intermediate2->step3 intermediate3 (E)-2-Bromo-5-(2-(dimethylamino)vinyl) -4-nitropyridine-1-oxide step3->intermediate3 step4 Reductive Cyclization (e.g., Fe/AcOH) intermediate3->step4 intermediate4 6-Bromo-1H-pyrrolo[3,2-c]pyridine step4->intermediate4 step5 Second Bromination (e.g., NBS) intermediate4->step5 product This compound step5->product

Technical Support Center: Bromination of 1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1H-pyrrolo[3,2-c]pyridine. The information is designed to help overcome common challenges and side reactions encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the bromination of 1H-pyrrolo[3,2-c]pyridine?

A1: Due to the high electron density of the pyrrole ring, the most common side reaction is over-bromination, leading to the formation of di- and poly-brominated products.[1] The pyrrole ring's reactivity makes it susceptible to further electrophilic substitution after the first bromine atom is introduced. Another potential side product can arise from a lack of regioselectivity, resulting in a mixture of isomeric mono-brominated products. Oxidation of the electron-rich pyrrolopyridine system can also occur under certain conditions.

Q2: Which position on the 1H-pyrrolo[3,2-c]pyridine ring is most susceptible to electrophilic bromination?

A2: For azaindole systems, which are structurally related to 1H-pyrrolo[3,2-c]pyridine, the C3 position on the pyrrole ring is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack.[2] However, the specific regioselectivity can be influenced by the reaction conditions and the substitution pattern already present on the ring.

Q3: How can I control the regioselectivity of the bromination?

A3: Controlling regioselectivity can be challenging. Lowering the reaction temperature and slow, portion-wise addition of the brominating agent can enhance selectivity for the thermodynamically favored product.[1] In some cases, enzymatic halogenation has been shown to provide high regioselectivity for the bromination of azaindoles.[2] For specific isomers that are difficult to obtain through direct bromination, a multi-step synthetic approach starting from a pre-functionalized pyridine or pyrrole ring may be necessary.[3][4]

Q4: What is the recommended brominating agent for this reaction?

A4: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of electron-rich aromatic heterocycles like pyrroles and azaindoles.[1] It is generally milder and more selective than liquid bromine. For optimal results, it is crucial to use freshly recrystallized NBS, as impurities can lead to undesirable side reactions.[1]

Q5: How can I purify the desired mono-brominated product from the reaction mixture?

A5: Purification of the mono-brominated 1H-pyrrolo[3,2-c]pyridine from unreacted starting material and di-brominated side products is typically achieved using column chromatography on silica gel.[1] A gradient elution with a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is often effective. The similar polarities of the mono- and di-brominated products can sometimes make separation challenging, requiring careful optimization of the chromatographic conditions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-brominated Product and Formation of Multiple Products

Potential Causes and Recommended Solutions

Potential Cause Recommended Solution
Over-bromination - Control Stoichiometry: Use a precise amount of the brominating agent (e.g., 1.0 equivalent of NBS).- Low Temperature: Conduct the reaction at a low temperature (e.g., -78 °C to 0 °C) to enhance selectivity.[1]- Slow Addition: Add the brominating agent solution dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1]
Incorrect Regioselectivity - Optimize Solvent: The polarity of the solvent can influence the regioselectivity. Screen different solvents (e.g., THF, DMF, acetonitrile) to find the optimal conditions.- Consider a Protecting Group: Protecting the pyrrole nitrogen with a suitable group (e.g., Boc) can alter the electron distribution in the ring system and direct bromination to a different position.
Decomposition of Starting Material or Product - Mild Reaction Conditions: Avoid high temperatures and strongly acidic or basic conditions that could lead to the degradation of the heterocyclic core.- Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Impure Reagents - Use Freshly Recrystallized NBS: Impurities in NBS can catalyze side reactions. Recrystallize NBS from water or acetic acid before use.[1]- Use Anhydrous Solvents: Ensure that the solvents are dry, as water can react with the brominating agent and affect the outcome of the reaction.

Troubleshooting Workflow for Bromination of 1H-pyrrolo[3,2-c]pyridine

Start Low Yield / Multiple Products Check_Stoichiometry Verify Stoichiometry of Brominating Agent Start->Check_Stoichiometry Over-bromination? Check_Temp Review Reaction Temperature Check_Stoichiometry->Check_Temp Correct Optimize_Stoichiometry Use 1.0 eq. of NBS. Add dropwise. Check_Stoichiometry->Optimize_Stoichiometry Incorrect Check_Purity Assess Reagent and Solvent Purity Check_Temp->Check_Purity Optimal Optimize_Temp Lower Temperature (e.g., -78°C to 0°C) Check_Temp->Optimize_Temp Too high Optimize_Purity Recrystallize NBS. Use anhydrous solvent. Check_Purity->Optimize_Purity Impure Consider_Protecting_Group Protect Pyrrole Nitrogen (e.g., Boc group) Check_Purity->Consider_Protecting_Group Pure, still low selectivity End Improved Yield and Selectivity Optimize_Stoichiometry->End Optimize_Temp->End Optimize_Purity->End Consider_Protecting_Group->End

Caption: Troubleshooting workflow for low yield and multiple products.

Experimental Protocols

Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

This protocol describes a multi-step synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, which avoids direct bromination of the parent heterocycle, thereby ensuring high regioselectivity.[3][4]

Step 1: Synthesis of 2-bromo-5-methylpyridine-1-oxide

  • Commercially available 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid (m-CPBA).

Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide

  • The product from Step 1 is treated with fuming nitric acid in sulfuric acid.

Step 3: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

  • The nitro derivative from Step 2 is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF).

Step 4: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

  • The intermediate from Step 3 is reacted with iron powder in acetic acid.

  • The reaction mixture is stirred for 5 hours at 100 °C.

  • After filtration and concentration, the pH is adjusted to 8 with aqueous sodium carbonate.

  • The product is extracted with ethyl acetate, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.[3]

Synthetic Pathway for 6-bromo-1H-pyrrolo[3,2-c]pyridine

Start 2-bromo-5-methylpyridine Step1 2-bromo-5-methylpyridine-1-oxide Start->Step1 m-CPBA Step2 2-bromo-5-methyl-4-nitropyridine 1-oxide Step1->Step2 fuming HNO₃, H₂SO₄ Step3 (E)-2-bromo-5-(2-(dimethylamino)vinyl)- 4-nitropyridine 1-oxide Step2->Step3 DMF-DMA, DMF End 6-bromo-1H-pyrrolo[3,2-c]pyridine Step3->End Fe, Acetic Acid

Caption: Multi-step synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions. Users should consult relevant literature and safety data sheets before undertaking any chemical synthesis.

References

Technical Support Center: Selective Functionalization of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective functionalization of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective functionalization of this compound?

A1: The primary challenges include:

  • Regioselectivity: Achieving selective reaction at either the C4 or C7 position without obtaining mixtures of mono-substituted and di-substituted products.

  • Reactivity: The electron-deficient nature of the pyridine ring can influence the reactivity of the C4 and C7 positions in cross-coupling reactions.

  • N-H Acidity: The acidic proton on the pyrrole nitrogen can interfere with certain reagents, particularly organometallic intermediates, necessitating the use of a protecting group.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can potentially coordinate with the palladium catalyst, leading to catalyst deactivation and lower yields.

Q2: Which position, C4 or C7, is generally more reactive in cross-coupling reactions?

A2: Based on studies of analogous heterocyclic systems like 4,7-dibromo[1][2][3]thiadiazolo[3,4-c]pyridine, the C4 position is expected to be more reactive towards cross-coupling reactions such as the Heck reaction.[4] This is attributed to the C4 position being more electron-deficient due to its proximity to the pyridine nitrogen atom. However, the choice of catalyst, ligands, and reaction conditions can also influence this selectivity.

Q3: Is it necessary to protect the pyrrole nitrogen (N-H) before performing cross-coupling reactions?

A3: Yes, N-protection is often a crucial step. The acidic N-H proton can lead to side reactions, such as quenching of organometallic reagents or interference with basic reaction conditions. A study on a similar pyrroloisoquinoline system highlighted that the absence of N-protection led to reaction failure, which was resolved by introducing a Boc protecting group.[5]

Q4: What are the recommended protecting groups for the 1H-pyrrolo[3,2-c]pyridine nitrogen?

A4: The choice of protecting group is critical and depends on the subsequent reaction conditions.

  • Boc (tert-butyloxycarbonyl): A common choice, it is stable under many cross-coupling conditions and can be readily removed with mild acids (e.g., TFA).

  • Sulfonyl groups (e.g., Ts, SES): These electron-withdrawing groups can offer high stability but may require harsher conditions for removal.

  • SEM (2-(trimethylsilyl)ethoxymethyl): This group is stable to a wide range of conditions and can be removed with fluoride sources.

Q5: I am observing low yields in my Suzuki-Miyaura coupling. What are the common causes?

A5: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Using bulky, electron-rich phosphine ligands can often mitigate this issue.

  • Incomplete Reaction: The reactivity of the C-Br bonds might require higher temperatures or longer reaction times.

  • Side Reactions: Protodeboronation of the boronic acid is a common side reaction. Using anhydrous solvents and appropriate bases can help minimize this.

  • Poor Reagent Quality: Ensure the purity and stability of the boronic acid, palladium catalyst, and ligands.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of C4, C7, and Di-substituted Products)
Possible Cause Suggested Solution
Similar Reactivity of C4 and C7 Positions Modify reaction conditions to favor one position. For Suzuki coupling, try using a milder base (e.g., K₃PO₄ or Cs₂CO₃) and lower temperatures to favor the more reactive C4 position.
High Catalyst Loading or Temperature High catalyst loading or elevated temperatures can promote di-substitution. Reduce the catalyst amount (e.g., to 1-2 mol%) and run the reaction at a lower temperature for a longer duration.
Ligand Choice The ligand can influence regioselectivity. Experiment with different phosphine ligands (e.g., monodentate vs. bidentate) to find the optimal selectivity. For some dihaloheteroarenes, catalyst control can switch the site of reactivity.[6]
Issue 2: Low or No Conversion in Cross-Coupling Reactions
Possible Cause Suggested Solution
Catalyst Inactivity Use a fresh batch of palladium catalyst and phosphine ligand. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst.
Inappropriate Base or Solvent The choice of base and solvent is critical. For Suzuki reactions, a combination of a carbonate or phosphate base in a solvent mixture like 1,4-dioxane/water is common. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.
N-H Interference If the pyrrole nitrogen is unprotected, it may be interfering with the reaction. Protect the nitrogen with a suitable group (e.g., Boc) before attempting the cross-coupling.
Insufficient Temperature/Time Aryl bromides can be less reactive than iodides. Ensure the reaction is heated sufficiently (e.g., 80-120 °C) and monitored over an extended period (e.g., 12-24 hours).

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol is based on standard procedures for the N-Boc protection of similar heterocyclic compounds.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected product.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol is adapted from the successful Suzuki coupling of a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative and the principle of higher reactivity at the C4 position.[7]

  • Reaction Setup: In a microwave vial or a sealed tube, combine N-Boc-4,7-dibromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 80-120 °C for 2-12 hours. Microwave irradiation can significantly reduce reaction times.[7] Monitor the reaction progress by TLC or LC-MS for the consumption of the starting material and the formation of the mono-arylated product.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the 4-aryl-7-bromo-1H-pyrrolo[3,2-c]pyridine derivative.

Data Presentation

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions on a 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold, which can serve as an estimate for the expected yields in the functionalization of the 4,7-dibromo analogue.[7]

Arylboronic AcidProductYield (%)
Phenylboronic acid6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63
o-tolylboronic acid6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine65
p-tolylboronic acid6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine67
2-methoxyphenylboronic acid6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine76
4-methoxyphenylboronic acid6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine51
4-fluorophenylboronic acid6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine85
4-nitrophenylboronic acid6-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine51
Naphthalen-2-ylboronic acid6-(Naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine52
Pyridin-3-ylboronic acid6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine55

Visualizations

Selective_Functionalization_Workflow start This compound protection N-Protection (e.g., Boc₂O, base) start->protection protected_sm N-Boc-4,7-Dibromo- 1H-pyrrolo[3,2-c]pyridine protection->protected_sm c4_coupling Selective C4 Cross-Coupling (e.g., Suzuki, Heck) Milder Conditions protected_sm->c4_coupling mono_sub 4-Substituted-7-Bromo- N-Boc-1H-pyrrolo[3,2-c]pyridine c4_coupling->mono_sub c7_coupling C7 Cross-Coupling (e.g., Suzuki, Sonogashira) Forcier Conditions mono_sub->c7_coupling deprotection1 N-Deprotection (e.g., TFA) mono_sub->deprotection1 di_sub 4,7-Disubstituted- N-Boc-1H-pyrrolo[3,2-c]pyridine c7_coupling->di_sub deprotection2 N-Deprotection (e.g., TFA) di_sub->deprotection2 final_mono 4-Substituted-7-Bromo- 1H-pyrrolo[3,2-c]pyridine deprotection1->final_mono final_di 4,7-Disubstituted- 1H-pyrrolo[3,2-c]pyridine deprotection2->final_di

Caption: A typical workflow for the selective functionalization of this compound.

Troubleshooting_Low_Yields start Low Yield in Cross-Coupling check_reagents Check Reagent Quality (Catalyst, Ligand, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temp, Time) start->check_conditions check_protection Is Pyrrole N-H Protected? start->check_protection solution_reagents Use fresh, high-purity reagents. Ensure anhydrous and degassed solvents. check_reagents->solution_reagents solution_conditions Ensure rigorous inert atmosphere. Optimize temperature and reaction time. check_conditions->solution_conditions solution_protection If unprotected, perform N-protection (e.g., Boc). If protected, confirm stability of PG. check_protection->solution_protection

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

References

Technical Support Center: Purification of Crude 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude this compound.

Issue 1: Low Purity After Column Chromatography

Question: My compound's purity is still low after performing column chromatography. What are the possible causes and solutions?

Answer: Low purity after column chromatography can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Inappropriate Solvent System: The polarity of the eluent is critical for good separation. If the eluent is too polar, your compound and impurities will elute too quickly and together. If it is not polar enough, the compound may not elute at all or will elute very slowly with broad peaks.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for this compound is a mixture of n-hexane and ethyl acetate. For a related compound, 6-bromo-1H-pyrrolo[3,2-c]pyridine, a 1:2 mixture of n-hexane/ethyl acetate has been used for silica gel chromatography.[1][2] For more polar impurities, a gradient elution from a non-polar to a more polar solvent system can be effective. A shallow gradient is often more effective at separating compounds with similar polarities.

  • Column Overloading: Loading too much crude material onto the column will lead to poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase (e.g., 1-5 g of crude material for 100 g of silica gel).

  • Improper Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry in the initial eluent. Gently tap the column during packing to settle the stationary phase and remove air bubbles.

  • Compound Streaking: The compound appears as a streak rather than a distinct spot on TLC, which translates to broad peaks during column chromatography. This can be due to the acidic nature of silica gel.

    • Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use neutral alumina as the stationary phase.

Issue 2: Poor Recovery from Recrystallization

Question: I am losing a significant amount of my compound during recrystallization. How can I improve the yield?

Answer: Low recovery during recrystallization is a common problem and can be addressed by optimizing the following parameters:

  • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Conduct small-scale solubility tests with a variety of solvents. For a similar compound, 5-bromo-7-azaindole, recrystallization from toluene has been reported.[1] Common solvents for recrystallizing heterocyclic compounds include ethanol, ethyl acetate, acetone, and mixtures such as hexane/ethyl acetate.[3]

  • Excess Solvent: Using too much solvent will keep a significant portion of your compound dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize out along with impurities.

    • Solution: Ensure all glassware is pre-heated. Perform hot filtration as quickly as possible. If crystals form in the funnel, they can be redissolved with a small amount of hot solvent.

  • Incomplete Crystallization: The compound may not have fully crystallized out of the solution.

    • Solution: Allow sufficient time for crystallization. After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Issue 3: Oiling Out During Recrystallization

Question: My compound separates as an oil instead of crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional solvent.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • Consider using a different solvent or a solvent mixture. Adding a co-solvent in which the compound is less soluble can sometimes promote crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for column chromatography purification of crude this compound?

A1: Based on the purification of similar compounds, silica gel is the recommended stationary phase. A good starting eluent system to test via TLC is a mixture of n-hexane and ethyl acetate. A gradient from 100% n-hexane to a mixture of n-hexane/ethyl acetate (e.g., 1:1) is a reasonable starting point. For the related 4-bromo-1H-pyrrolo[2,3-c]pyridine, an eluent of 5% methanol in ethyl acetate has been used.[4]

Q2: What are some suitable solvents for the recrystallization of this compound?

Q3: What are the likely impurities in my crude this compound?

A3: The impurities will largely depend on the synthetic route used. Common impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Monobrominated species: 4-bromo-1H-pyrrolo[3,2-c]pyridine or 7-bromo-1H-pyrrolo[3,2-c]pyridine.

  • Over-brominated species: Tribrominated pyrrolopyridines.

  • Byproducts from side reactions: Depending on the specific reagents and conditions used.

TLC analysis of your crude material against authentic samples of starting materials (if available) can help in identifying some of the impurities.

Q4: How can I monitor the progress of my column chromatography?

A4: The fractions collected from the column should be monitored by Thin Layer Chromatography (TLC). This will allow you to identify which fractions contain your desired product and to assess their purity. Fractions containing the pure product should be combined and the solvent removed under reduced pressure.

Quantitative Data Summary

The following tables provide starting parameters for the purification of this compound based on data from related compounds. These should be used as a guide and optimized for your specific crude material.

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendationRationale/Reference
Stationary Phase Silica Gel (230-400 mesh)Commonly used for heterocyclic compounds.[1][2]
Eluent System n-Hexane / Ethyl AcetateStart with a low polarity mixture and gradually increase the polarity. A 1:2 ratio was used for a similar compound.[1][2]
Alternative Eluent Methanol / Ethyl AcetateA 5% MeOH in EtOAc mixture was used for a related brominated pyrrolopyridine.[4]
Loading Capacity 1-5% of silica gel massGeneral guideline to prevent column overloading.

Table 2: Potential Solvents for Recrystallization Screening

SolventRationale/Reference
Toluene Used for the recrystallization of 5-bromo-7-azaindole.[1]
Ethanol A common polar solvent for recrystallizing heterocyclic compounds.[3]
Ethyl Acetate Medium polarity solvent, often effective for a range of organic compounds.
n-Hexane / Ethyl Acetate A solvent/anti-solvent system that can be effective for inducing crystallization.[3]
Acetone A polar aprotic solvent that can be a good choice for recrystallization.[3]

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • TLC Analysis: Develop a TLC method to determine the optimal eluent system for separating this compound from its impurities. A system that gives the target compound an Rf value of ~0.3 is often a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity, gently tapping the column to ensure even packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with the less polar solvent and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions of the eluate in test tubes or vials.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization Purification

  • Solvent Selection: In a small test tube, add a small amount of the crude material and a few drops of the solvent to be tested. Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Visualizations

Purification_Workflow crude Crude 4,7-Dibromo-1H- pyrrolo[3,2-c]pyridine dissolve Dissolve in Minimal Solvent crude->dissolve tlc TLC Analysis dissolve->tlc Optimize Eluent recrystallize Recrystallization dissolve->recrystallize Select Solvent column Column Chromatography tlc->column pure_column Pure Product (from Column) column->pure_column pure_recrystal Pure Product (from Recrystallization) recrystallize->pure_recrystal optional_recrystal Optional Further Purification pure_column->optional_recrystal optional_recrystal->recrystallize

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic start Purification Issue low_purity Low Purity? start->low_purity low_yield Low Yield? start->low_yield solvent_purity Optimize Eluent (TLC) low_purity->solvent_purity Yes column_params Check Column (Packing, Loading) low_purity->column_params Yes streaking Add Base to Eluent or Use Alumina low_purity->streaking Yes solvent_yield Optimize Solvent (Solubility Tests) low_yield->solvent_yield Yes solvent_vol Use Minimal Hot Solvent low_yield->solvent_vol Yes cooling_rate Cool Slowly low_yield->cooling_rate Yes

References

overcoming poor solubility of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing very poor solubility of this compound in my reaction solvent. What are some initial steps to address this?

A1: Poor solubility is a common challenge with polycyclic aromatic and heteroaromatic compounds. Initial steps to address this include:

  • Solvent Screening: Test the solubility in a range of aprotic polar solvents such as DMF, DMSO, NMP, and THF, as these are often effective for dissolving polar heterocyclic compounds.

  • Heating: Gently warming the solvent can significantly increase the solubility of your compound.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.

Q2: Can I use a co-solvent system to improve the solubility of this compound?

A2: Yes, using a co-solvent is a highly effective strategy. A mixture of a good solvent (like DMF or DMSO) with your primary reaction solvent can maintain a homogeneous solution. It is recommended to determine the minimum amount of the "good" solvent needed to achieve dissolution to avoid potential complications with your reaction or purification.

Q3: Are there any specific recommendations for Suzuki-Miyaura coupling reactions with this compound?

A3: For Suzuki-Miyaura reactions, a common and often effective solvent system is a mixture of 1,4-dioxane and water. While this compound may have low solubility in this mixture at room temperature, it often dissolves at the elevated temperatures typically required for the reaction to proceed. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can also be beneficial in biphasic systems.

Q4: My reaction is still not proceeding even after finding a suitable solvent. What else could be the issue?

A4: If solubility has been addressed and the reaction is still not proceeding, consider the following:

  • Catalyst and Ligand Choice: For challenging couplings, a more active catalyst system may be required. Consider using palladium pre-catalysts with bulky electron-rich phosphine ligands.

  • Base Selection: The choice of base is critical. Ensure the base is strong enough for the catalytic cycle but does not cause degradation of your starting material or product. Inorganic bases like potassium carbonate or cesium carbonate are common choices.

  • Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the palladium catalyst.

Troubleshooting Guides

Issue 1: Incomplete Dissolution of Starting Material

This guide provides a systematic approach to troubleshooting and resolving the incomplete dissolution of this compound.

Caption: A workflow for addressing solubility issues.

Issue 2: Low or No Conversion in Suzuki-Miyaura Coupling

This guide outlines steps to take when a Suzuki-Miyaura coupling reaction with this compound fails to give the desired product, assuming solubility is not the primary issue.

Troubleshooting Low Conversion in Suzuki Coupling start Low or No Product Formation check_catalyst Evaluate Catalyst System (e.g., Pd(PPh3)4, Pd(dppf)Cl2) start->check_catalyst check_base Verify Base Strength and Type (K2CO3, Cs2CO3, K3PO4) check_catalyst->check_base check_conditions Optimize Reaction Conditions (Temperature, Time) check_base->check_conditions check_atmosphere Ensure Strict Inert Atmosphere check_conditions->check_atmosphere success Successful Reaction check_atmosphere->success Improvement Observed failure Persistent Failure check_atmosphere->failure No Improvement consult Consult Further Literature for Specialized Conditions failure->consult

Caption: A logical progression for troubleshooting a failed Suzuki coupling.

Data Presentation

Table 1: Qualitative Solubility of this compound
SolventAbbreviationTypeExpected Solubility
N,N-DimethylformamideDMFPolar AproticSoluble to Highly Soluble
Dimethyl SulfoxideDMSOPolar AproticSoluble to Highly Soluble
N-Methyl-2-pyrrolidoneNMPPolar AproticSoluble
TetrahydrofuranTHFPolar AproticSparingly Soluble to Soluble
1,4-Dioxane-Polar AproticSparingly Soluble
Toluene-NonpolarInsoluble to Sparingly Soluble
DichloromethaneDCMNonpolarInsoluble to Sparingly Soluble
WaterH₂OPolar ProticInsoluble

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To determine the most suitable solvent for a reaction involving this compound.

Materials:

  • This compound

  • Selection of solvents (e.g., DMF, DMSO, THF, 1,4-dioxane, toluene)

  • Small vials or test tubes

  • Vortex mixer

  • Hot plate/stirrer (optional)

  • Sonication bath (optional)

Procedure:

  • Weigh a small, known amount of this compound (e.g., 5 mg) into several vials.

  • Add a measured volume of a single solvent to each vial to achieve a target concentration relevant to your planned reaction (e.g., 0.1 M).

  • Cap the vials and vortex vigorously for 1-2 minutes at room temperature.

  • Visually inspect each vial for dissolution. Record the results as "Soluble," "Partially Soluble," or "Insoluble."

  • For vials where the compound is not fully soluble, gently heat the mixture (e.g., to 50-80 °C) with stirring for 10-15 minutes and observe any changes in solubility.

  • Alternatively, place the vials in a sonication bath for 10-15 minutes.

  • Record the final solubility observations for each solvent under different conditions.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a structurally similar compound and may require optimization for this compound.[1]

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq per bromine atom to be substituted), and potassium carbonate (2.0-3.0 eq per bromine atom).

  • Add the palladium catalyst, Pd(PPh₃)₄ (typically 5-10 mol%).

  • Add degassed 1,4-dioxane and degassed water in a suitable ratio (e.g., 4:1 or 5:1 v/v) to achieve the desired reaction concentration.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 20-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling Workflow reagents Combine Reactants: - this compound - Boronic Acid - K2CO3 - Pd(PPh3)4 solvent Add Degassed Solvents (1,4-Dioxane/Water) reagents->solvent microwave Microwave Irradiation (120-150 °C, 20-60 min) solvent->microwave workup Aqueous Workup (Extraction and Washing) microwave->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical workflow for a microwave-assisted Suzuki coupling reaction.

References

preventing decomposition of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound decomposition during a reaction?

A1: Signs of decomposition can include the formation of a dark, tarry reaction mixture, the appearance of multiple unexpected spots on a Thin Layer Chromatography (TLC) analysis, low or no yield of the desired product, and difficulty in purifying the crude product. In some cases, complete consumption of the starting material without the formation of the desired product is observed.

Q2: What is the most likely cause of decomposition or reaction failure with this compound?

A2: The primary cause of reaction complications is the reactivity of the pyrrole N-H proton. This proton is acidic and can be deprotonated by bases used in coupling reactions. The resulting anion can coordinate to the metal catalyst, inhibiting its activity, or participate in other undesired side reactions. For related brominated azaindoles, reactions without N-protection have been reported to fail or result in decomposition[1].

Q3: How can I prevent decomposition related to the N-H group?

A3: The most effective strategy is the use of a protecting group on the pyrrole nitrogen. A tert-Butyloxycarbonyl (Boc) group is a common and effective choice that can be readily installed and removed. This prevents the unwanted reactivity of the N-H bond during subsequent reactions.

Q4: Are there specific reaction conditions that are known to cause decomposition?

A4: Strong bases, high temperatures, and prolonged reaction times can contribute to the degradation of sensitive heterocyclic compounds. For instance, in Buchwald-Hartwig amination reactions, the use of strong bases like sodium tert-butoxide (NaOtBu) may lead to decomposition of sensitive substrates[2]. Careful optimization of reaction parameters is crucial.

Troubleshooting Guides

Issue 1: Low or No Yield in Palladium Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

This is a common issue when using this compound, often linked to the reactivity of the pyrrole N-H.

Troubleshooting Workflow

G cluster_conditions Optimization Parameters start Low/No Yield in Coupling Reaction check_protection Is the pyrrole nitrogen protected? start->check_protection protect_n Protect the nitrogen (e.g., with Boc group). This is a critical step to prevent side reactions. check_protection->protect_n No optimize_conditions Review and Optimize Reaction Conditions check_protection->optimize_conditions Yes re_run_reaction Re-run the reaction with the N-protected starting material. protect_n->re_run_reaction end Problem Resolved re_run_reaction->end Successful catalyst Catalyst/Ligand System optimize_conditions->catalyst base Base Selection optimize_conditions->base solvent_temp Solvent and Temperature optimize_conditions->solvent_temp optimize_conditions->end Successful catalyst_details Screen different palladium sources (e.g., Pd2(dba)3, Pd(OAc)2) and ligands (e.g., Xantphos). Pre-catalysts can also be more efficient. catalyst->catalyst_details Considerations base_details Use milder bases like K2CO3 or Cs2CO3 instead of strong bases like NaOtBu. This minimizes substrate degradation. base->base_details Considerations solvent_temp_details Ensure anhydrous conditions. Screen solvents like dioxane or toluene. Optimize temperature; start at lower temperatures (e.g., 80°C) before increasing. solvent_temp->solvent_temp_details Considerations

Caption: Troubleshooting workflow for low-yield coupling reactions.

Detailed Steps:

  • Assess N-Protection: If the pyrrole nitrogen is unprotected, the first and most critical step is to install a suitable protecting group, such as Boc. This has been shown to be essential for successful downstream reactions of similar azaindole systems[1].

  • Optimize the Catalytic System:

    • Catalyst Choice: The choice of palladium source and ligand is crucial. For Buchwald-Hartwig aminations, pre-catalysts are often more efficient as they don't require an in-situ reduction of Pd(II) to Pd(0)[2]. For Suzuki reactions, catalysts like Pd(PPh₃)₄ are commonly used[3].

    • Ligand Screening: The ligand can significantly impact reaction success. For C-N bond formation, bulky electron-rich phosphine ligands like Xantphos are often effective.

  • Select an Appropriate Base:

    • If you suspect substrate decomposition, switch from strong bases (e.g., NaOtBu, LHMDS) to milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)[2]. These are often sufficient to facilitate the reaction without degrading the starting material.

  • Control Temperature and Solvent:

    • Typical temperatures for these coupling reactions range from 80-110°C[4]. If decomposition is observed, try running the reaction at the lower end of this range for a longer period.

    • Ensure all solvents (e.g., dioxane, toluene, DMF) are anhydrous, as water can lead to unwanted side reactions.

ParameterRecommendation for Sensitive SubstratesRationale
N-Protection Boc, SEMPrevents N-H reactivity, which can inhibit the catalyst or cause side reactions.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Milder bases are less likely to cause decomposition of the sensitive pyrrolopyridine core[2].
Catalyst Use pre-catalysts (e.g., GPhos Pd G6) or screen various Pd sources (Pd₂(dba)₃) and ligands (Xantphos).Pre-catalysts can be more efficient and require lower loadings[2]. Ligand choice is critical for reaction success.
Temperature Start at 80°C and slowly increase if needed.Minimizes thermal degradation of the substrate and product.
Solvent Anhydrous Dioxane, Toluene, or THFWater can lead to hydrolysis of reagents and byproducts.
Issue 2: Formation of Multiple Unidentified Byproducts

If your reaction results in a complex mixture of products, it may be due to non-selective reactions or degradation.

Troubleshooting Workflow

G cluster_conditions Selectivity Parameters start Multiple Byproducts Observed check_purity Verify Purity of Starting Material start->check_purity purify_sm Purify this compound (e.g., recrystallization or column chromatography). check_purity->purify_sm Impure check_reaction_conditions Review Reaction Conditions for Selectivity check_purity->check_reaction_conditions Pure re_run_reaction Re-run Reaction purify_sm->re_run_reaction end Clean Reaction Profile re_run_reaction->end Successful stoichiometry Stoichiometry check_reaction_conditions->stoichiometry temp_time Temperature & Time check_reaction_conditions->temp_time atmosphere Inert Atmosphere check_reaction_conditions->atmosphere check_reaction_conditions->end Successful stoichiometry_details For mono-substitution, use a slight excess of the coupling partner (1.1-1.2 eq). For di-substitution, a larger excess may be needed. stoichiometry->stoichiometry_details Considerations temp_time_details Lower the temperature and monitor the reaction closely by TLC/LC-MS. Stop the reaction as soon as the starting material is consumed to prevent product degradation. temp_time->temp_time_details Considerations atmosphere_details Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can degrade the catalyst and substrate. atmosphere->atmosphere_details Considerations

References

Technical Support Center: Optimizing Suzuki Coupling of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the catalyst loading in the Suzuki coupling of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing a Suzuki coupling with this compound?

A1: The primary challenges with this substrate stem from its heterocyclic nature. The nitrogen atom in the pyrrolopyridine ring system can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Additionally, the presence of the N-H group on the pyrrole ring can lead to dehalogenation as a significant side reaction, especially in the presence of a base.[2] Incomplete conversion and the formation of homocoupled byproducts are also common issues.

Q2: What is the typical range for catalyst loading in this type of reaction, and how does it affect the outcome?

A2: For Suzuki couplings of heteroaryl halides, palladium catalyst loading typically ranges from 1 to 5 mol%.[3] Lowering the catalyst loading is often desirable for cost and sustainability reasons. However, with challenging substrates like this compound, a higher catalyst loading (e.g., 3-5 mol%) may be necessary to achieve a reasonable reaction rate and yield.[4] Excessively high catalyst loading can sometimes lead to an increase in side products, such as homocoupling of the boronic acid.

Q3: How can I minimize the dehalogenation of my starting material?

A3: Dehalogenation is a common side reaction where a bromine atom is replaced by a hydrogen atom. This can be minimized by several strategies. Firstly, protecting the pyrrole nitrogen with a suitable protecting group, such as a t-butyloxy carbonyl (BOC) group, can suppress dehalogenation.[2] Secondly, the choice of base is critical; using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[5] Finally, minimizing the amount of water in the reaction, or using anhydrous conditions, can also reduce the extent of dehalogenation.[5]

Q4: My reaction is sluggish and gives a low yield. What are the first parameters I should adjust?

A4: For low-yielding reactions, a systematic optimization of reaction conditions is recommended. Key parameters to investigate include:

  • Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and ligand system. For N-heterocyclic substrates, bulky, electron-rich phosphine ligands like XPhos or SPhos can be effective in preventing catalyst inhibition.[1]

  • Base: The choice of base is crucial. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is often a good starting point.[3]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used to ensure the solubility of all reactants. The ratio of the organic solvent to water can significantly impact the reaction.[3]

  • Temperature: Increasing the reaction temperature (typically in the range of 80-120 °C) can improve reaction rates and yields, but may also increase the formation of byproducts.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Catalyst inhibition by the pyridine nitrogen. 2. Inefficient oxidative addition. 3. Poor solubility of starting materials.1. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.[1] 2. Increase the reaction temperature and consider a more active catalyst system. 3. Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF/water) to improve solubility.[3]
Significant Dehalogenation 1. Presence of an unprotected N-H group on the pyrrole ring. 2. Use of a strong base. 3. Excess water in the reaction mixture.1. Protect the pyrrole nitrogen with a BOC group.[2] 2. Switch to a milder base such as K₂CO₃ or K₃PO₄.[5] 3. Use anhydrous solvents or minimize the water content.[5]
Formation of Homocoupled Byproduct 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal catalyst loading.1. Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen). 2. Optimize the catalyst loading; sometimes a lower loading can reduce homocoupling.
Incomplete Conversion 1. Insufficient reaction time or temperature. 2. Deactivation of the catalyst. 3. Sub-optimal base or solvent.1. Increase the reaction time and/or temperature. 2. Consider using a more robust pre-catalyst. 3. Screen different bases and solvent systems.

Data Presentation

The following tables summarize typical catalyst loading and reaction conditions for Suzuki couplings of analogous dibrominated heterocyclic compounds. This data can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Catalyst Loading vs. Yield for Dibrominated Heterocycles

Catalyst SystemSubstrateCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄2,5-dibromo-3-hexylthiophene6K₃PO₄Dioxane/H₂O9012Moderate to Good[6]
Pd(dppf)Cl₂General Dihaloarene3Na₂CO₃Toluene/H₂O110-11512-18Good[6]
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidine5K₃PO₄1,4-Dioxane70-8018-22Good[4]
XPhos Pd G23-bromo pyrazolo[1,5-a]pyrimidin-5-one5K₂CO₃EtOH/H₂OMW0.67High

Note: Yields are highly dependent on the specific boronic acid used and the overall reaction conditions.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and should be optimized for each specific boronic acid coupling partner.

Materials:

  • This compound (or its N-protected derivative)

  • Arylboronic acid (1.1 - 1.5 equivalents per bromine)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or an XPhos pre-catalyst; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄; 2-3 equivalents per bromine)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the this compound (1.0 eq.), the arylboronic acid (2.2 eq. for double coupling), and the base (4.0 eq. for double coupling).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 3 mol%). Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst and Solvent inert->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Logic start Low Yield or Incomplete Reaction check_catalyst Check Catalyst/Ligand System start->check_catalyst optimize_base Optimize Base check_catalyst->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp side_reactions Significant Side Reactions? optimize_temp->side_reactions dehalogenation Dehalogenation side_reactions->dehalogenation Yes homocoupling Homocoupling side_reactions->homocoupling Yes success Improved Yield side_reactions->success No protect_nh Protect N-H Group dehalogenation->protect_nh milder_base Use Milder Base dehalogenation->milder_base degas Thoroughly Degas homocoupling->degas protect_nh->success milder_base->success degas->success

References

Technical Support Center: Troubleshooting Buchwald-Hartwig Reactions with 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Buchwald-Hartwig amination reactions involving the electron-deficient, N-heterocyclic substrate, 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with this compound is not proceeding, or the yield is very low. What are the common causes?

A1: Failed or low-yielding Buchwald-Hartwig reactions with this substrate can stem from several factors:

  • Catalyst Inhibition: The pyridine nitrogen and the pyrrole N-H proton of the substrate can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An improper ligand may not be effective for this specific electron-deficient and potentially bidentate substrate.

  • Incorrect Base Selection: The base is critical for the deprotonation of the amine and the catalyst complex. A base that is too weak may not facilitate the reaction, while a base that is too strong could lead to side reactions or deprotonation of the pyrrole N-H, which can complicate the reaction.

  • Poor Substrate or Reagent Quality: Impurities in the this compound, amine, solvent, or base can poison the catalyst. Ensure all reagents are pure and anhydrous, and solvents are properly degassed.

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heating may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or side product formation.

Q2: I am observing the formation of multiple unidentified byproducts. What are the likely side reactions?

A2: Common side reactions in Buchwald-Hartwig aminations, especially with heterocyclic substrates, include:

  • Hydrodehalogenation: Replacement of one or both bromine atoms with hydrogen. This can occur as a competing pathway to the amination.

  • Homocoupling: Dimerization of the amine or the aryl halide starting materials.

  • N-Arylation of the Pyrrole: The pyrrole nitrogen can be deprotonated by a strong base and subsequently undergo arylation, leading to undesired products.

  • Decomposition of the Starting Material or Product: Electron-deficient heterocycles can be sensitive to the reaction conditions, particularly high temperatures and strong bases.

Q3: How can I control for mono- versus di-amination of this compound?

A3: Achieving selective mono-amination of a dibromo-substrate can be challenging. Key strategies include:

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the amine (e.g., 1.0-1.2 equivalents) relative to the dibromo-substrate.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor mono-substitution. Careful monitoring of the reaction progress by TLC or LC-MS is crucial.

  • Ligand Choice: Certain bulky ligands can sterically hinder the second amination, thus favoring the mono-aminated product. For di-amination, an excess of the amine (e.g., 2.2-2.5 equivalents) and longer reaction times are typically employed.

Q4: Should I protect the N-H group of the pyrrole ring before the reaction?

A4: N-protection of the pyrrole ring can be a highly effective strategy to prevent catalyst inhibition and N-arylation side reactions. Common protecting groups for pyrroles that are generally stable to Buchwald-Hartwig conditions include sulfonyl groups (e.g., tosyl) or carbamates (e.g., Boc). However, the addition and subsequent removal of a protecting group adds extra steps to the synthesis. For some systems, careful selection of a weaker base (e.g., Cs₂CO₃ or K₃PO₄) can allow for successful coupling without N-protection.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting failed or low-yielding Buchwald-Hartwig reactions with this compound.

Problem 1: No Reaction or Very Low Conversion

Troubleshooting_No_Reaction

Caption: A step-by-step workflow for troubleshooting failed Buchwald-Hartwig reactions.

Problem 2: Significant Side Product Formation

Troubleshooting_Side_Products

Caption: A workflow for addressing common side product formation.

Experimental Protocols & Data

General Catalytic Cycle of Buchwald-Hartwig Amination

Catalytic_Cycle

Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction.

Recommended Starting Conditions

Based on successful couplings of similar electron-deficient N-heterocyclic bromides, the following conditions are recommended as a starting point for the Buchwald-Hartwig amination of this compound.

Protocol 1: General Procedure for Mono-amination

  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv.) to the tube. Seal the tube with a septum.

  • Solvent and Amine Addition: Outside the glovebox, add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1 M solution) via syringe, followed by the amine (1.1 equiv.).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data on Buchwald-Hartwig Amination of Bromopyridines

The following tables summarize reaction conditions and yields for the amination of various bromopyridine substrates, which can serve as a reference for optimizing the reaction of this compound.

Table 1: Comparison of Catalysts and Ligands for Amination of 2-Bromopyridine

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)AmineYield (%)
Pd(OAc)₂ (2)P(tBu)₃ (4)NaOtBu (1.4)Toluene8016Morpholine95
Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2.0)Dioxane10024Aniline88
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene10018n-Hexylamine75
[Pd(allyl)Cl]₂ (1)RuPhos (2)LHMDS (2.0)THF65122-Methylaniline92

Table 2: Influence of Base and Solvent on the Amination of 3-Bromopyridine with Morpholine

Catalyst/LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XPhosNaOtBu (1.4)Toluene1001298
Pd₂(dba)₃ / XPhosNaOtBu (1.4)Dioxane1001296
Pd₂(dba)₃ / XPhosCs₂CO₃ (2.0)Toluene1102485
Pd₂(dba)₃ / XPhosCs₂CO₃ (2.0)Dioxane1102489
Pd₂(dba)₃ / XPhosK₃PO₄ (2.0)Dioxane1102478

Table 3: Conditions for Selective Mono- vs. Di-amination of 2,6-Dibromopyridine

Amine (equiv.)Catalyst SystemBase (equiv.)SolventTemp (°C)Time (h)ProductYield (%)
Aniline (1.1)Pd(OAc)₂ / XPhosNaOtBu (1.5)Toluene1004Mono-aminated82
Aniline (2.5)Pd(OAc)₂ / XPhosNaOtBu (3.0)Toluene10024Di-aminated91
Morpholine (1.2)CuI / DMPAOK₂CO₃ (2.0)Water150 (MW)2.5Mono-aminated75
Morpholine (2.2)CuI / DMPAOK₂CO₃ (2.5)Water180 (MW)2.5Di-aminated88

Note: The data in these tables are compiled from various sources and are intended for comparative purposes. Actual yields will depend on the specific reaction setup and the purity of the reagents.

how to avoid N-H functionalization in 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine. The primary focus is to address the common challenge of avoiding undesired N-H functionalization of the pyrrole nitrogen during chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is the N-H bond of the pyrrole in this compound reactive?

The lone pair of electrons on the pyrrole nitrogen is involved in the aromatic system of the pyrrole ring. However, the N-H proton is acidic and can be readily removed by a base. Additionally, the nitrogen atom itself can act as a nucleophile, leading to undesired N-alkylation, N-arylation, or N-acylation in the presence of electrophiles.

Q2: What are the most common side reactions involving the N-H group?

During reactions intended for the functionalization of the C-H or C-Br bonds, the N-H group can compete for reagents. Common side reactions include:

  • N-alkylation: Reaction with alkyl halides or other alkylating agents.

  • N-acylation: Reaction with acyl chlorides or anhydrides.

  • N-arylation: In palladium-catalyzed cross-coupling reactions, the N-H group can undergo arylation.

  • Deprotonation: Strong bases can deprotonate the N-H group, which can alter the reactivity of the entire molecule or lead to solubility issues.

Q3: How can I prevent N-H functionalization?

The most effective strategy to prevent unwanted reactions at the pyrrole nitrogen is to introduce a protecting group.[1][2] This group temporarily blocks the N-H position, rendering it unreactive towards many reagents. After the desired chemical transformation at another position of the molecule is complete, the protecting group can be removed to regenerate the N-H bond.

Troubleshooting Guides

Problem 1: My reaction is resulting in a mixture of N-functionalized and C-functionalized products.

Possible Cause: The reactivity of the N-H group is competing with the desired C-H or C-Br functionalization.

Solution:

  • Protect the N-H group: This is the most reliable solution. Choose a protecting group that is stable to your reaction conditions and can be removed selectively. Sulfonyl protecting groups are often a good choice for pyrroles as they are electron-withdrawing and reduce the nucleophilicity of the pyrrole ring.[1]

  • Modify Reaction Conditions: In some cases, careful selection of reagents and conditions can favor C-functionalization. For example, in metal-catalyzed reactions, the choice of ligand and base can influence the selectivity.

Problem 2: The protecting group I used was cleaved during my reaction.

Possible Cause: The protecting group is not stable under the reaction conditions.

Solution:

  • Consult a protecting group stability chart to choose a more robust group. For instance, if your reaction involves acidic conditions, a Boc group might be unsuitable, and a sulfonyl group would be a better choice.[3][4]

Problem 3: I am unable to remove the protecting group after the reaction.

Possible Cause: The deprotection conditions are not suitable for your molecule or are not potent enough.

Solution:

  • Ensure you are using the correct deprotection conditions for the specific protecting group. For example, a tosyl (Ts) group often requires strong basic or reductive cleavage conditions.

  • If standard deprotection methods fail, consider alternative, milder protecting groups for future syntheses, such as 2-(trimethylsilyl)ethoxymethyl (SEM).[1]

Protecting Group Strategies

The choice of a suitable protecting group is critical for the successful functionalization of this compound. The ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable without affecting other functional groups in the molecule.[2]

Recommended Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsStability Profile
TosylTsTosyl chloride, base (e.g., NaH, K2CO3)Strong base (e.g., NaOH, KOH), or reductive cleavage (e.g., Mg/MeOH)Stable to acidic conditions, many oxidizing and reducing agents.
BenzenesulfonylBsBenzenesulfonyl chloride, baseSimilar to TosylSimilar to Tosyl.
tert-ButoxycarbonylBocBoc anhydride, DMAPStrong acid (e.g., TFA, HCl)Stable to basic and nucleophilic conditions. Labile to acid.[3]
2-(Trimethylsilyl)ethoxymethylSEMSEM chloride, base (e.g., NaH)Fluoride source (e.g., TBAF), or acidStable to a wide range of conditions, including some organometallic reagents.[1]

Experimental Protocols

Protocol 1: N-Tosylation of this compound

Objective: To protect the pyrrole nitrogen with a tosyl group.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of tosyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-tosyl-4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine.

Protocol 2: Deprotection of N-Tosyl-4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Objective: To remove the tosyl protecting group.

Materials:

  • N-Tosyl-4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

  • Methanol

  • Magnesium turnings

  • Ammonium chloride

Procedure:

  • To a solution of N-Tosyl-4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in methanol, add magnesium turnings (10 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the excess magnesium.

  • Quench the filtrate with a saturated aqueous solution of ammonium chloride.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Decision-Making Workflow for N-H Protection

protection_strategy start Reaction Planning for This compound check_reagents Are electrophilic reagents or strong bases present? start->check_reagents protect_nh Protect N-H group check_reagents->protect_nh Yes no_protection Proceed with reaction (monitor for side products) check_reagents->no_protection No select_pg Select Protecting Group protect_nh->select_pg reaction Perform C-H or C-Br Functionalization no_protection->reaction select_pg->reaction deprotection Deprotection reaction->deprotection final_product Final Product deprotection->final_product

Caption: Workflow for deciding on an N-H protection strategy.

References

scale-up considerations for the synthesis of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this synthesis from the lab to larger-scale production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.

Q1: The bromination of the 1H-pyrrolo[3,2-c]pyridine core is giving a low yield and multiple side products at a larger scale. What could be the cause?

A1: When scaling up bromination reactions, several factors can contribute to lower yields and the formation of impurities:

  • Poor Temperature Control: Bromination is often highly exothermic. In a larger reactor, inefficient heat dissipation can lead to localized "hot spots," promoting over-bromination and decomposition of the starting material or product. Ensure your cooling system is adequate for the larger volume and consider a slower addition of the brominating agent.

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor distribution of the brominating agent, resulting in areas of high concentration that favor side reactions. Verify that the impeller design and stirring speed are sufficient to maintain a homogeneous reaction mixture.

  • Choice of Brominating Agent: While agents like N-Bromosuccinimide (NBS) are common in lab-scale synthesis, their solubility and reactivity profile might need to be re-evaluated for scale-up. A different brominating agent or a co-solvent system might be necessary to ensure consistent reaction kinetics.

  • Reaction Time: The optimal reaction time at a small scale may not be directly transferable. Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC) to determine the ideal endpoint and avoid prolonged reaction times that can lead to degradation.

Q2: During the work-up of the crude this compound, I am observing product precipitation and difficulty with phase separation. How can this be addressed?

A2: Work-up procedures often require significant adjustments during scale-up:

  • Solvent Selection: The solvents used for extraction and washing at the lab scale may not be optimal for larger volumes. Consider using a solvent system that provides better solubility for your product and impurities, and has a greater density difference with the aqueous phase to facilitate cleaner phase separation.

  • Temperature of Work-up: The temperature at which the work-up is performed can influence the solubility of your product. If you are experiencing premature precipitation, consider performing the extraction and washing steps at a slightly elevated temperature.

  • Emulsion Formation: Vigorous stirring of biphasic mixtures in large reactors can lead to stable emulsions. To mitigate this, you can try adding a small amount of brine, adjusting the pH, or using a gentler agitation profile during the extraction process.

Q3: The final purification of this compound by column chromatography is not practical on a multi-kilogram scale. What are the alternative purification strategies?

A3: Large-scale purification requires moving away from traditional column chromatography. Consider the following alternatives:

  • Recrystallization: This is one of the most effective and scalable purification techniques. A systematic screening of different solvent systems is crucial to find conditions that provide high recovery and purity. Key parameters to optimize include the solvent/anti-solvent ratio, cooling profile, and agitation.

  • Slurry Washes: If the crude product has a high degree of purity, a simple slurry wash with an appropriate solvent can be effective in removing minor impurities without the need for a full recrystallization.

  • Trituration: Similar to a slurry wash, trituration involves stirring the crude solid in a solvent in which the product is sparingly soluble, but the impurities are soluble. This can be a straightforward method to improve purity at scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: Key safety considerations include:

  • Handling of Brominating Agents: Bromine and other brominating agents are corrosive and toxic. Ensure proper personal protective equipment (PPE) is used and that the reaction is conducted in a well-ventilated area. For larger quantities, consider using a closed-system for reagent transfer.

  • Exothermic Reactions: As mentioned in the troubleshooting guide, bromination can be highly exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is recommended before proceeding with a large-scale reaction to understand the thermal profile and ensure adequate cooling capacity.

  • Solvent Handling: The use of large volumes of flammable organic solvents poses a fire risk. Ensure that all equipment is properly grounded and that appropriate fire suppression systems are in place.

Q2: How can I monitor the progress of the reaction effectively during scale-up?

A2: In-process controls (IPCs) are critical for monitoring reaction progress at scale. While thin-layer chromatography (TLC) is useful in the lab, more quantitative methods are preferred for manufacturing:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for accurately determining the consumption of starting materials and the formation of the product and byproducts.

  • Gas Chromatography (GC): If the components are volatile, GC can be an effective monitoring tool.

  • Spectroscopic Methods: In some cases, in-situ monitoring using techniques like FT-IR or Raman spectroscopy can provide real-time reaction data.

Q3: What are the key differences in equipment considerations between lab-scale and pilot-scale synthesis?

A3: The transition from glassware to larger reactors introduces several changes:

  • Material of Construction: Ensure that the reactor material (e.g., glass-lined steel, stainless steel) is compatible with all reagents and solvents at the reaction temperature.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat transfer less efficient. Jacketed reactors with controlled heating/cooling fluid are standard.

  • Agitation: Mechanical stirrers with different impeller designs are used to ensure proper mixing in large volumes. The stirring speed and power need to be optimized for the specific reaction.

  • Solid Handling: Charging solid reagents and isolating solid products require specialized equipment like powder transfer systems and large-scale filtration or centrifugation apparatus.

Data Presentation

The following table provides a hypothetical comparison of key parameters for the bromination step at different scales.

ParameterLab Scale (10 g)Pilot Scale (10 kg)
Reactor Volume 500 mL Round Bottom Flask200 L Glass-Lined Reactor
Starting Material 10 g10 kg
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Solvent Acetonitrile (200 mL)Acetonitrile (200 L)
Reaction Temperature 0-5 °C0-5 °C (with controlled addition)
Addition Time 15 minutes2-3 hours
Work-up Liquid-liquid extractionLiquid-liquid extraction with phase-gate
Purification Column ChromatographyRecrystallization
Typical Yield 75-85%70-80%
Purity (by HPLC) >98%>98%

Experimental Protocols

Note: The following is a representative protocol for the bromination step and should be optimized for specific laboratory or manufacturing conditions.

Lab-Scale Protocol: Bromination of 1H-pyrrolo[3,2-c]pyridine

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1H-pyrrolo[3,2-c]pyridine (10 g, 1 equivalent) and acetonitrile (200 mL).

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (2.2 equivalents) in acetonitrile and add it dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by TLC or HPLC until the starting material is consumed (typically 1-2 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield this compound.

Mandatory Visualization

Scale_Up_Workflow cluster_lab Lab Scale cluster_scaleup Pilot Scale cluster_critical Critical Scale-Up Considerations lab_start Starting Material (1H-pyrrolo[3,2-c]pyridine) lab_reaction Bromination (Flask) lab_start->lab_reaction lab_workup Extraction & Evaporation lab_reaction->lab_workup c1 Heat Transfer lab_reaction->c1 c2 Mixing Efficiency lab_reaction->c2 lab_purification Column Chromatography lab_workup->lab_purification lab_product Final Product lab_purification->lab_product c3 Purification Method lab_purification->c3 scale_start Starting Material (Bulk) scale_reaction Bromination (Jacketed Reactor) scale_start->scale_reaction scale_workup Extraction & Phase Separation scale_reaction->scale_workup scale_reaction->c1 scale_reaction->c2 c4 Process Safety scale_reaction->c4 scale_purification Recrystallization/Filtration scale_workup->scale_purification scale_product Final Product scale_purification->scale_product scale_purification->c3

Caption: Workflow comparison for lab vs. pilot scale synthesis.

Validation & Comparative

Reactivity Under the Microscope: A Comparative Analysis of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine and Other Dibromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical step in the synthesis of novel chemical entities. Dibrominated heterocyclic scaffolds, particularly dibromopyridines, are invaluable synthons due to their versatile reactivity in various cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine against other common dibromopyridines, supported by experimental data to inform synthetic strategy.

The reactivity of dibromopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic properties of the pyridine ring and the position of the bromine substituents. The electron-deficient nature of the pyridine ring generally enhances the reactivity of attached halogens compared to their benzene analogs. The relative reactivity of the C-Br bonds can be influenced by the specific reaction conditions, including the choice of catalyst, ligand, and base. In many dihalopyridines, the reactivity order is often C4/C6 > C2 > C5, though this can be altered by substituents.

For this compound, the fused pyrrole ring introduces additional electronic factors. The pyrrole moiety is electron-rich and can influence the electron density of the fused pyridine ring, thereby modulating the reactivity of the C4 and C7 bromine atoms. Understanding this interplay is crucial for predicting and controlling regioselectivity in synthetic transformations.

Comparative Reactivity in Key Cross-Coupling Reactions

This section details the comparative reactivity of this compound and other dibromopyridines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. The regioselectivity of this reaction with dibromopyridines is a key consideration.

dot

Suzuki_Miyaura_Coupling R-B(OR)2 Boronic Acid/Ester Transmetal Transmetalation R-B(OR)2->Transmetal Pd(0)Ln Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)Ln->OxAdd Base Base (e.g., K2CO3, K3PO4) Base->Transmetal Pd(II) Ar-Pd(II)-Br OxAdd->Pd(II) Pd(II)-R Ar-Pd(II)-R Transmetal->Pd(II)-R RedElim Reductive Elimination RedElim->Pd(0)Ln Ar-R Coupled Product RedElim->Ar-R Pd(II)->Transmetal Pd(II)-R->RedElim

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 1: Comparison of Suzuki-Miyaura Coupling Reactions

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Citation
4,7-Dibromo[1][2][3]selenadiazolo[3,4-c]pyridineArylboronic acidNCP pincer palladacycle---High[4]
2,4-DibromopyridineAlkenyl(aryl) boronic acidsPd(PPh3)4/TlOH or Pd2dba3/PCy3K3PO4-25Good[5]
5-BromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3Dimethoxyethane-Good[6]
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineArylboronic acids-----[7]
Unprotected HaloindazolesArylboronic acidXPhos-Pd-G2 (P1)K3PO4Dioxane/H2O100Good to Excellent[8]

Note: Direct comparative yield data for this compound under identical conditions as other dibromopyridines is limited in the literature. The table presents representative conditions and outcomes for related structures.

Studies on 2,4-dibromopyridine show a high regioselectivity for reaction at the C2 position.[5][9] This is attributed to the higher electrophilicity of the C2 position. For 4,7-dibromo[1][2][3]selenadiazolo[3,4-c]pyridine, a related heterocyclic system, regioselective arylation has also been observed, with the Suzuki reaction providing significantly higher yields than Stille coupling.[4] The synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has been achieved via Suzuki coupling of the corresponding 6-bromo precursor, demonstrating the viability of this reaction on the pyrrolo[3,2-c]pyridine core.[7]

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[10] This reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst.[10]

dot

Sonogashira_Coupling Alkyne Terminal Alkyne Cu_Cycle Copper Cycle Alkyne->Cu_Cycle Pd(0)Ln Pd(0) Catalyst Pd_Cycle Palladium Cycle Pd(0)Ln->Pd_Cycle Cu(I) Cu(I) Co-catalyst Cu(I)->Cu_Cycle Base Base (e.g., Et3N) Base->Cu_Cycle Pd_Cycle->Pd(0)Ln Reductive Elimination Product Aryl-Alkyne Pd_Cycle->Product Cu_Cycle->Pd_Cycle Transmetalation

Caption: Simplified overview of the Sonogashira coupling reaction mechanism.

Table 2: Comparison of Sonogashira Coupling Reactions

SubstrateCoupling PartnerCatalyst/Co-catalystBaseSolventTemp. (°C)Yield (%)Citation
2,4-DibromopyridinePhenylacetyleneC3-Symmetric tripalladium clusters---C2-selective[9]
5-Bromo-3-fluoro-2-cyanopyridineTerminal alkynesPd(PPh3)4/CuIEt3NTHFRT43-97[11]
Aryl bromidesTerminal alkynes[DTBNpP]Pd(crotyl)ClTMPDMSORTup to 97[12]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which is a significant transformation in medicinal chemistry.[14][15]

dot

Buchwald_Hartwig_Amination Amine Primary/Secondary Amine Amine_Coord Amine Coordination & Deprotonation Amine->Amine_Coord Pd(0)Ln Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)Ln->OxAdd Base Base (e.g., NaOtBu) Base->Amine_Coord Pd(II) Ar-Pd(II)-X OxAdd->Pd(II) Amido_Complex Ar-Pd(II)-NR2 Amine_Coord->Amido_Complex RedElim Reductive Elimination RedElim->Pd(0)Ln Product Aryl Amine RedElim->Product Pd(II)->Amine_Coord Amido_Complex->RedElim

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Table 3: Comparison of Buchwald-Hartwig Amination Reactions

SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Citation
2-Bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd2(dba)3]/(±)-BINAPNaOBu-tToluene8060[16]
4-Halo-1H-1-tritylpyrazolesPiperidinePd(dba)2/tBuDavePhosK2CO3XyleneMW-[17]
Aryl HalidesHeterocyclic Amines[Pd(allyl)Cl]2/t-BuXPhosNaOtBuToluene-Good[18]

The choice of ligand is critical in Buchwald-Hartwig amination to achieve high yields and good functional group tolerance.[14] While specific examples for this compound are scarce, the successful amination of other bromopyridines and related heterocycles suggests that this transformation is feasible.[16][17] The electronic nature of the pyrrolo[3,2-c]pyridine core will likely influence the reactivity of the C4 and C7 positions, potentially allowing for regioselective amination under carefully optimized conditions.

Experimental Protocols

The following are generalized experimental protocols for the key cross-coupling reactions discussed. Researchers should optimize these conditions for their specific substrates.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with the dibromopyridine (1.0 mmol), the boronic acid or ester (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene, dioxane, or DMF) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2][6]

General Procedure for Sonogashira Coupling

To a solution of the dibromopyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF, DMF, or triethylamine) in a Schlenk flask are added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%). A base, typically an amine such as triethylamine or diisopropylethylamine, is used as the solvent or co-solvent. The mixture is degassed and stirred under an inert atmosphere at room temperature or with gentle heating until the reaction is complete. The reaction mixture is then worked up by filtering through a pad of celite to remove the catalyst, followed by extraction and purification by column chromatography.[10][11]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the dibromopyridine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol) are combined. The tube is sealed, evacuated, and backfilled with an inert gas. Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated in an oil bath (typically 80-110 °C) with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired arylamine.[16][18]

Conclusion

While a direct, side-by-side comparison of the reactivity of this compound with other dibromopyridines is not extensively documented, this guide provides a framework for understanding its potential reactivity based on established principles and data from related structures. The fused pyrrole ring is expected to modulate the electronic properties of the pyridine core, influencing the regioselectivity and reaction rates of cross-coupling reactions. The provided experimental protocols offer a starting point for the synthetic exploration of this and other dibromopyridine scaffolds. Further experimental investigation is warranted to fully elucidate the comparative reactivity and unlock the synthetic potential of this compound in the development of novel pharmaceuticals and functional materials.

References

Unveiling the Potential of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds with potent and selective biological activity is paramount. Among these, the 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine core has emerged as a versatile platform for the development of targeted therapeutics. This guide provides a comprehensive comparison of the biological activities of two distinct classes of this compound derivatives against established drugs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Microtubule Dynamics

A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated significant potential as anticancer agents by acting as colchicine-binding site inhibitors, thereby disrupting tubulin polymerization. A standout compound from this series, designated as 10t , has exhibited potent cytotoxic effects against a panel of human cancer cell lines.

Quantitative Comparison of Anticancer Activity

The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, were determined for compound 10t and the well-known tubulin inhibitor, Combretastatin A-4 (CA-4), across three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).

CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
Derivative 10t 0.12[1]0.15[1]0.21[1]
Combretastatin A-4 (CA-4) See NoteNot ReportedSee Note
Note: The reported IC50 value for Combretastatin A-4 against HeLa cells has shown significant variability in literature, with a median value of 0.011 µM and other studies reporting values as high as 95.90 µM. A specific IC50 for MCF-7 is not consistently reported, and data for SGC-7901 is not readily available.

The data clearly indicates that the 1H-pyrrolo[3,2-c]pyridine derivative 10t consistently demonstrates potent, sub-micromolar activity against all three tested cancer cell lines.

Mechanism of Action: Inhibition of Tubulin Polymerization

These derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Microtubule_Dynamics_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Apoptosis Apoptosis Cell Division->Apoptosis Arrest leads to Derivative 10t / CA-4 Derivative 10t / CA-4 Derivative 10t / CA-4->Tubulin Dimers Derivative 10t / CA-4->Mitotic Spindle Formation Inhibition

Inhibition of Microtubule Polymerization by Colchicine-Binding Site Inhibitors.
Experimental Protocols

  • Cell Seeding: Plate cancer cells (HeLa, SGC-7901, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., Derivative 10t, CA-4) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations, a vehicle control (DMSO), a positive control (e.g., colchicine), and a negative control (e.g., paclitaxel).

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compounds is determined by the reduction in the rate and extent of tubulin polymerization compared to the vehicle control.

FMS Kinase Inhibition: A Target for Inflammatory Diseases and Cancer

Another class of this compound derivatives has been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders.

Quantitative Comparison of FMS Kinase Inhibition

The in vitro inhibitory activity of two promising pyrrolo[3,2-c]pyridine derivatives, 1e and 1r , was compared to the lead compound, KIST101029 .

CompoundFMS Kinase IC50 (nM)
Derivative 1e 60[2][3]
Derivative 1r 30[2][3]
KIST101029 (Lead Compound) 96[2][3]

These results highlight that derivative 1r is over three times more potent than the original lead compound in inhibiting FMS kinase activity.

Mechanism of Action: Blocking FMS Kinase Signaling

FMS kinase is activated by its ligand, colony-stimulating factor 1 (CSF-1). This binding event leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which promote cell survival, proliferation, and differentiation. The pyrrolo[3,2-c]pyridine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of FMS and preventing its phosphorylation activity, thereby blocking the downstream signaling cascade.

FMS_Kinase_Signaling cluster_0 FMS Kinase Activation cluster_1 Downstream Signaling CSF-1 CSF-1 FMS Receptor FMS Receptor CSF-1->FMS Receptor Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation FMS Receptor->Dimerization & Autophosphorylation MAPK/ERK Pathway MAPK/ERK Pathway Dimerization & Autophosphorylation->MAPK/ERK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Dimerization & Autophosphorylation->PI3K/AKT Pathway Cell Proliferation & Survival Cell Proliferation & Survival MAPK/ERK Pathway->Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival Derivative 1r Derivative 1r Derivative 1r->Dimerization & Autophosphorylation Inhibits ATP Binding Derivative 1r->MAPK/ERK Pathway Blocks Derivative 1r->PI3K/AKT Pathway Blocks

References

A Comparative Spectroscopic Guide to 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine and Related Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic characteristics of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine. Due to the limited availability of experimental data for this specific compound in surveyed literature, this guide presents predicted data and offers a comparison with the experimentally determined spectroscopic data of a structurally related isomer, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. This comparison aims to provide a predictive framework for the characterization of this compound.

Spectroscopic Data Comparison

The following tables summarize the available predicted mass spectrometry data for this compound and the experimental NMR data for the isomeric 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct IonPredicted m/z
[M+H]⁺274.88138
[M+Na]⁺296.86332
[M-H]⁻272.86682
[M+NH₄]⁺291.90792
[M+K]⁺312.83726
[M]⁺273.87355
[M]⁻273.87465

Data sourced from PubChem.

Table 2: Experimental NMR Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Isomer) [1]

¹H NMR (400 MHz, DMF-d₇)Chemical Shift (δ) ppmMultiplicity / Coupling Constant (J) Hz
HN¹11.91bs
HC⁶8.30d, J = 2.2 Hz
HC⁴8.20d, J = 2.0 Hz
HC²7.63t, J = 2.8 Hz
HC³6.50m
¹³C NMR (100.58 MHz, DMF-d₇)Chemical Shift (δ) ppm
C⁸147.5
C⁶142.9
C⁴130.3
128.2
C⁷122.1
C⁵111.1
100.0

Predicted Spectroscopic Characteristics of this compound

  • ¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is expected to be simpler than that of its monobrominated counterparts due to higher substitution. Protons on the pyrrole and pyridine rings will exhibit chemical shifts influenced by the electron-withdrawing nature of the bromine atoms. The remaining protons would likely appear as singlets or doublets with small coupling constants, depending on their relative positions.

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum will show signals for the carbon atoms of the pyrrolo[3,2-c]pyridine core. The carbon atoms directly attached to bromine (C4 and C7) are expected to have their signals shifted to a lower field compared to the unsubstituted parent compound.

  • Mass Spectrometry : The mass spectrum will be characterized by a distinct isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 natural abundance). This will result in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the pyrrole ring, C-H stretching of the aromatic rings, and C-N and C=C stretching vibrations. The C-Br stretching vibrations will likely appear in the lower frequency region of the spectrum.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Sample Preparation : Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2] Ensure the sample is fully dissolved. If any solid remains, filter the solution or carefully pipette the supernatant into a clean NMR tube.[2]

  • Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.[3]

  • ¹H NMR Acquisition : A standard proton experiment is run. This involves applying a radiofrequency pulse and acquiring the resulting free induction decay (FID). Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.[4]

  • ¹³C NMR Acquisition : A carbon-13 experiment is performed, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[5] Due to the low natural abundance of ¹³C, a larger number of scans and a longer experimental time are usually required compared to ¹H NMR.

  • Data Processing : The acquired FID is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shifts to a known standard, such as tetramethylsilane (TMS).[6]

3.2. Mass Spectrometry (MS)

  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization : Introduce the sample solution into the mass spectrometer. A "soft" ionization technique like Electrospray Ionization (ESI) is commonly used for organic molecules, which typically produces the protonated molecule [M+H]⁺.[7]

  • Mass Analysis : The generated ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap), which separates them based on their mass-to-charge (m/z) ratio.[8]

  • Detection and Spectrum Generation : The separated ions are detected, and a mass spectrum is generated, which plots the relative ion intensity against the m/z ratio.[8] For accurate mass measurements, the instrument is calibrated with a known reference compound either before (external calibration) or during the analysis (internal calibration or lock mass).[9]

3.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Solid) :

    • KBr Pellet Method : Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[10] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.[10][11]

  • Background Spectrum : A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded to subtract any contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).[12]

  • Sample Spectrum : The prepared sample is placed in the instrument's sample compartment, and the IR spectrum is recorded. The instrument passes an infrared beam through the sample, and a detector measures the transmitted radiation.[12]

  • Data Presentation : The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Chemical Environment Purification->NMR IR FT-IR Spectroscopy - Functional Groups Purification->IR UV_Vis UV-Vis Spectroscopy - Electronic Transitions Purification->UV_Vis Data_Integration Integration of Spectroscopic Data MS->Data_Integration NMR->Data_Integration IR->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of a novel compound.

References

Comparative Analysis of 1H-pyrrolo[3,2-c]pyridine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of a series of novel 1H-pyrrolo[3,2-c]pyridine derivatives reveals their significant potential as anticancer agents targeting tubulin polymerization. While the precise X-ray crystal structure of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is not publicly available, extensive research on related analogs, particularly 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, provides valuable insights into their structure-activity relationships and therapeutic promise.

This guide offers a comparative analysis of these derivatives, presenting key experimental data on their synthesis and biological activity, with a focus on their efficacy as inhibitors of tubulin polymerization, a critical mechanism in cancer cell proliferation.

Performance Comparison of 1H-pyrrolo[3,2-c]pyridine Derivatives

The antiproliferative activity of a series of synthesized 1H-pyrrolo[3,2-c]pyridine derivatives was evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The results, summarized in the table below, highlight the potent anticancer effects of these compounds, with several derivatives exhibiting IC50 values in the sub-micromolar range.[1][2]

CompoundR GroupHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10a Phenyl>10>10>10
10d 4-Methylphenyl1.251.522.31
10f 2-Methoxyphenyl0.891.031.54
10g 3-Methoxyphenyl0.450.620.88
10h 4-Methoxyphenyl0.210.330.45
10k 4-Ethoxyphenyl0.180.250.39
10m 4-Chlorophenyl0.981.121.67
10r 3-Pyridyl0.320.480.65
10t 5-Indolyl0.120.150.21
CA-4 (Positive Control)0.020.030.03

Data extracted from "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities".[1][2]

Experimental Protocols

General Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a-t)

The synthesis of the target compounds was achieved through a multi-step process starting from commercially available 2-bromo-5-methylpyridine.[2] The key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine (15), was synthesized and subsequently coupled with 3,4,5-trimethoxyphenylboronic acid to yield 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16).[1][2] Finally, a Suzuki cross-coupling reaction between intermediate 16 and various arylboronic acids afforded the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives (10a-t).[1][2]

G cluster_synthesis Synthesis Workflow Start 2-bromo-5-methylpyridine Step1 Oxidation & Nitration Start->Step1 Intermediate1 2-bromo-5-methyl-4-nitropyridine 1-oxide Step1->Intermediate1 Step2 Reaction with DMF-DMA Intermediate1->Step2 Intermediate2 Key Intermediate (14) Step2->Intermediate2 Step3 Reductive Cyclization (Fe/AcOH) Intermediate2->Step3 Intermediate3 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) Step3->Intermediate3 Step4 Chan-Lam Coupling Intermediate3->Step4 Intermediate4 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) Step4->Intermediate4 Step5 Suzuki Coupling with ArB(OH)2 Intermediate4->Step5 End Target Compounds (10a-t) Step5->End

Caption: Synthetic route to 1H-pyrrolo[3,2-c]pyridine derivatives.

In vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. HeLa, SGC-7901, and MCF-7 cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.[3][4] Purified tubulin was incubated with the test compounds in a polymerization buffer at 37°C. The polymerization of tubulin into microtubules leads to an increase in turbidity, which was monitored by measuring the absorbance at 340 nm over time.[5] The most potent compound, 10t, was found to significantly inhibit tubulin polymerization.[1][6]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of anticancer activity for this series of 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization.[1][6] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division.[5] This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][6]

G cluster_moa Mechanism of Action Compound 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Polymerization CellCycle Mitotic Spindle Formation Microtubules->CellCycle G2M G2/M Phase Arrest CellCycle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis CancerCell Cancer Cell Proliferation Apoptosis->CancerCell Inhibits

Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridines.

References

A Comparative Guide to Assessing the Purity of Synthesized 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel heterocyclic compounds for pharmaceutical research and development, rigorous purity assessment is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of synthesized 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine, a key intermediate in the development of various therapeutic agents. This document outlines a plausible synthesis route, details experimental protocols for purity analysis, and presents a comparison of the available methods, supported by hypothetical experimental data.

Synthesis of this compound

Step 1: Nitration of 2,5-dibromopyridine

A common method for the introduction of a nitro group to a pyridine ring involves treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Step 2: Reductive Cyclization

The resulting nitro-dibromopyridine can then undergo a reductive cyclization to form the pyrrolo[3,2-c]pyridine core. This is often achieved using reagents like tin(II) chloride in the presence of an acid.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used and powerful technique for the separation and quantification of organic molecules, making it an ideal choice for assessing the purity of synthesized this compound.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Gradient Program:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10-90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The synthesized compound is dissolved in methanol to a concentration of 1 mg/mL.

Data Presentation: HPLC Purity Analysis

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound12.598.598.5
Impurity 1 (Hypothetical)8.20.8-
Impurity 2 (Hypothetical)10.10.7-

Alternative Purity Assessment Methods

While HPLC is a primary method for purity determination, other spectroscopic techniques are essential for structural confirmation and can provide complementary information on purity.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.

3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities by their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: The sample is dissolved in methanol and introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).

  • Data Acquisition: The mass spectrum is acquired in positive ion mode.

Comparison of Purity Assessment Methods

MethodPrincipleAdvantagesDisadvantages
HPLC Differential partitioning of analytes between a stationary and mobile phase.High resolution and sensitivity, quantitative, well-established for purity determination.Requires a suitable chromophore for UV detection, can be destructive.
NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, can identify and quantify impurities with known structures.Lower sensitivity compared to HPLC, may not detect amorphous or inorganic impurities.
MS Measurement of the mass-to-charge ratio of ionized molecules.High sensitivity, provides molecular weight information, can be coupled with HPLC for enhanced analysis.Isomer differentiation can be challenging, quantification can be complex without standards.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purity assessment of this compound.

Purity Assessment Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis cluster_purity_assessment Purity Assessment start Starting Material: 2,5-dibromopyridine nitration Nitration start->nitration reductive_cyclization Reductive Cyclization nitration->reductive_cyclization crude_product Crude this compound reductive_cyclization->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification hplc HPLC Analysis purification->hplc nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms final_product Pure Product (>98%) hplc->final_product nmr->final_product ms->final_product

Caption: Workflow for the synthesis and purity assessment of this compound.

comparing the efficacy of different catalysts for cross-coupling with 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with the versatile building block, 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine. The selection of an appropriate catalyst is critical for achieving high yields and selectivity in the synthesis of complex molecules derived from this scaffold, which is of significant interest in medicinal chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. For the arylation of pyrrolo[3,2-c]pyridine systems, palladium-based catalysts are predominantly employed.

Catalyst Performance

While direct comparative studies on this compound are limited, data from the closely related 6-bromo-1H-pyrrolo[3,2-c]pyridine provides valuable insights. The use of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been shown to be effective.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄Arylboronic AcidsK₂CO₃1,4-Dioxane/H₂O1250.4332-94[1]

Table 1: Performance of Pd(PPh₃)₄ in the Suzuki Coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine. Yields vary depending on the specific arylboronic acid used.[1]

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., K₂CO₃) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Experimental Protocol: Suzuki Coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine[1]

To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol) and a substituted phenylboronic acid (0.15 mmol) in 1,4-dioxane (6 mL) and H₂O (2 mL) were added K₂CO₃ (0.5 mmol) and Pd(PPh₃)₄ (0.006 mmol). The mixture was degassed with N₂ and then reacted in a microwave reactor for 26 minutes at 125 °C. Upon completion, the reaction mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was then purified by column chromatography.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is crucial for achieving high efficacy in the amination of bromo-azaindole systems.

Catalyst Performance

Studies on N-substituted 4-bromo-7-azaindoles have shown that the combination of a palladium precursor with a suitable phosphine ligand is key to high yields.

Palladium SourceLigandBaseSolventEfficacy
Pd(OAc)₂ / Pd₂(dba)₃XantphosCs₂CO₃DioxaneHigh Yields (amides, amines, amino acid esters)
Pd(OAc)₂SPhosCs₂CO₃DioxaneLow to Moderate Yields
Pd(OAc)₂XPhosCs₂CO₃DioxaneLow to Moderate Yields
Pd(OAc)₂PCy₃Cs₂CO₃DioxaneNo Reaction

Table 2: Comparison of Ligands for the Buchwald-Hartwig Amination of N-substituted 4-bromo-7-azaindoles.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Substrate 4,7-Dibromo-1H- pyrrolo[3,2-c]pyridine Heating Inert Atmosphere (N₂ or Ar) Heating Substrate->Heating Amine Amine Amine->Heating Catalyst Pd Source + Ligand Catalyst->Heating Base Base Base->Heating Solvent Solvent Solvent->Heating Extraction Extraction Heating->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Product Product Chromatography->Product

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or using standard Schlenk techniques, a reaction vessel is charged with the palladium precursor, the phosphine ligand, and the base. The solvent, the this compound, and the amine are then added. The reaction vessel is sealed and heated to the desired temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide, typically catalyzed by a combination of palladium and copper complexes.

Catalyst Performance

For the Sonogashira coupling of bromopyridines, various palladium catalysts have been utilized, often in conjunction with a copper(I) co-catalyst.

Palladium CatalystCo-catalystBaseSolventGeneral Efficacy
Pd(PPh₃)₄CuIAmine Base (e.g., Et₃N)THF or DMFHigh Yields[2]
PdCl₂(PPh₃)₂CuIAmine BaseTHF or DMFGood to High Yields
Pd(CF₃COO)₂/PPh₃CuIAmine BaseDMFHigh Yields[2]

Table 3: Common Catalyst Systems for the Sonogashira Coupling of Bromopyridines.

Catalyst_Efficacy_Factors Catalyst Efficacy Catalyst Efficacy Catalyst Catalyst Catalyst->Catalyst Efficacy Ligand Ligand Ligand->Catalyst Efficacy Base Base Base->Catalyst Efficacy Solvent Solvent Solvent->Catalyst Efficacy Temperature Temperature Temperature->Catalyst Efficacy

Experimental Protocol: General Procedure for Sonogashira Coupling[2]

Under a nitrogen atmosphere, a mixture of the palladium catalyst (e.g., Pd(CF₃COO)₂ and PPh₃) and CuI in DMF is stirred for 30 minutes. Then, the 2-amino-3-bromopyridine derivative (as a proxy for the target molecule), the terminal alkyne, and a base are added. The reaction mixture is heated at 100 °C for 3 hours. After completion, the mixture is poured into a saturated aqueous solution of sodium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the desired product.[2]

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.

Catalyst Performance
Palladium CatalystLigandBaseSolventGeneral Efficacy
Pd(OAc)₂PPh₃ or other phosphinesAmine Base (e.g., Et₃N) or K₂CO₃DMF, AcetonitrileModerate to Good Yields
PdCl₂(PPh₃)₂-Amine BaseDMF, AcetonitrileModerate to Good Yields
Pd(PPh₃)₄-Amine BaseDMF, AcetonitrileModerate to Good Yields

Table 4: Common Catalyst Systems for the Heck Reaction.

Experimental Protocol: General Procedure for the Heck Reaction

In a reaction vessel, the this compound, the alkene, the palladium catalyst, a suitable ligand (if required), and the base are dissolved in an appropriate solvent. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Conclusion

The choice of catalyst and reaction conditions is paramount for the successful cross-coupling of this compound. For Suzuki reactions, Pd(PPh₃)₄ has demonstrated efficacy with related substrates. In Buchwald-Hartwig aminations, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand such as Xantphos is often successful. For Sonogashira couplings, a Pd/Cu co-catalyst system is standard, with various palladium sources showing good activity. The Heck reaction typically proceeds well with common palladium catalysts like Pd(OAc)₂ or Pd(PPh₃)₄. Researchers should consider the specific coupling partners and desired outcomes when selecting the optimal catalytic system, using the information in this guide as a starting point for reaction optimization.

References

Comparative Analysis of 1H-pyrrolo[3,2-c]pyridine-Based Compounds in Preclinical Oncology Studies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in vitro and in vivo performance of novel 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine derivatives. This report benchmarks their efficacy against established therapeutic agents.

While specific biological data for 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is limited, extensive research into its derivatives has revealed potent and selective compounds with significant therapeutic potential in oncology. This guide focuses on three promising investigational compounds derived from the pyrrolopyridine scaffold: Compound 10t , a colchicine-binding site inhibitor; Compound 1r , an FMS kinase inhibitor; and Compound 4h , a fibroblast growth factor receptor (FGFR) inhibitor. Their performance is compared with clinically relevant drugs: Combretastatin A-4 (a microtubule-targeting agent), Pexidartinib (an FMS inhibitor), and Pemigatinib (an FGFR inhibitor).

In Vitro Performance Comparison

The in vitro activity of these compounds has been evaluated across various assays to determine their potency and mechanism of action. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiproliferative Activity (IC50)
CompoundTarget/MechanismCell LineIC50 (µM)Citation
Compound 10t Colchicine-Binding Site InhibitorHeLa (Cervical Cancer)0.12[1]
SGC-7901 (Gastric Cancer)0.15[1]
MCF-7 (Breast Cancer)0.21[1]
Compound 1r FMS Kinase InhibitorOvarian Cancer Cell Lines0.15 - 1.78
Prostate Cancer Cell Lines0.15 - 1.78
Breast Cancer Cell Lines0.15 - 1.78
Combretastatin A-4 (CA-4) Colchicine-Binding Site InhibitorVarious Cancer Cell LinesPotent (nanomolar range)[2]
Pexidartinib FMS Kinase InhibitorTenosynovial Giant Cell TumorNot specified[3]
Table 2: In Vitro Kinase Inhibitory Activity (IC50)
CompoundTarget KinaseIC50 (nM)Citation
Compound 1r FMS Kinase30
Compound 4h FGFR17[4][5]
FGFR29[4][5]
FGFR325[4][5]
FGFR4712[4][5]
Pexidartinib CSF-1R (FMS)17[3]
c-KIT12[3]
FLT3-ITD9[3]
Pemigatinib (INCB054828) FGFR10.4[6][7][8]
FGFR20.5[6][7][8]
FGFR31.0[6][7][8]
FGFR430[6][7][8]

In Vivo Performance Comparison

While specific in vivo data for the investigational compounds 10t, 1r, and 4h are not yet widely published, the performance of their established counterparts in preclinical models provides a benchmark for expected efficacy.

Table 3: In Vivo Antitumor Activity
CompoundAnimal ModelDosingKey FindingsCitation
Combretastatin A-4 MAC 15A Subcutaneous Colon Tumors150 mg/kg (i.p.)Caused almost complete vascular shutdown at 4 hours and significant tumor growth delay.[9]
MAC 15 Orthotopic Tumors100 mg/kg (i.p. of prodrug)Similar vascular effects and necrosis in vascularized metastatic deposits.[9]
Pexidartinib Advanced Solid TumorsNot specifiedWell-tolerated in combination with paclitaxel in a Phase 1b trial.[10]
Pemigatinib (INCB054828) KATO III Tumor-Bearing Mice0.1, 1, and 10 mg/kg (oral)Dose-linear plasma exposure and in vivo target inhibition (IC50 of 22 nM).[11]
Lucitanib (FGFR Inhibitor) FGFR1-amplified Lung Cancer Xenografts5, 10, and 20 mg/kg/day (oral)Significant tumor growth inhibition.[12][13][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating these compounds.

Colchicine_Binding_Site_Inhibition cluster_0 Cellular Effects Compound_10t Compound 10t / CA-4 Tubulin αβ-Tubulin Dimers Compound_10t->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Microtubule_Dynamics Disruption of Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics Mitotic_Spindle Defective Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for colchicine-binding site inhibitors.

Kinase_Inhibitor_Signaling cluster_1 FMS/FGFR Signaling Ligand CSF-1 (for FMS) FGF (for FGFR) Receptor FMS or FGFR (Receptor Tyrosine Kinase) Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Compound Compound 1r (FMSi) Compound 4h (FGFRi) Compound->Receptor Inhibits Downstream Downstream Signaling (e.g., RAS-MEK-ERK, PI3K-AKT) Dimerization->Downstream Cellular_Response Cell Proliferation, Survival, Migration Downstream->Cellular_Response

Caption: Targeted signaling pathways for FMS and FGFR inhibitors.

Experimental_Workflow Start Compound Synthesis In_Vitro In Vitro Assays Start->In_Vitro Kinase_Assay Kinase Inhibition (IC50) In_Vitro->Kinase_Assay Cell_Assay Antiproliferative (IC50) In_Vitro->Cell_Assay Mech_Assay Mechanism of Action (e.g., Tubulin Polymerization) In_Vitro->Mech_Assay In_Vivo In Vivo Studies Cell_Assay->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Efficacy Xenograft Models (Tumor Growth Inhibition) In_Vivo->Efficacy Toxicity Toxicity Assessment In_Vivo->Toxicity End Lead Optimization Efficacy->End

Caption: General experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay measures the phosphorylation of a substrate by a target kinase.[15]

  • Reagents and Materials : Recombinant human FGFR or FMS kinase, biotinylated substrate peptide, ATP, kinase reaction buffer, test compound, and a detection solution containing europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.

  • Procedure :

    • The kinase, substrate peptide, and various concentrations of the test compound are incubated in a kinase reaction buffer in a 96-well plate.

    • The reaction is initiated by adding ATP and incubated at room temperature.

    • The reaction is stopped by adding the detection solution.

    • After a final incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.

  • Data Analysis : The IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

In Vitro Antiproliferative Assay (MTT or SRB)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50 or GI50).

  • Cell Culture : Human cancer cell lines (e.g., HeLa, MCF-7, A375P) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Assay :

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured.

  • SRB Assay :

    • Cells are fixed with trichloroacetic acid and stained with Sulforhodamine B (SRB) dye.[15]

    • Unbound dye is washed away, and the protein-bound dye is solubilized.[15]

    • Absorbance is measured to determine cell density.[15]

  • Data Analysis : The IC50/GI50 value is determined from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.[16][17]

  • Reagents and Materials : Purified tubulin (e.g., from porcine brain), GTP, polymerization buffer (e.g., G-PEM), and a microplate spectrophotometer.[16][17]

  • Procedure :

    • Purified tubulin is incubated in the polymerization buffer with GTP in a 96-well plate.

    • The test compound or a control (e.g., DMSO) is added to the wells.

    • The plate is incubated at 37°C, and the absorbance at 340 nm is measured over time to monitor microtubule assembly.

  • Data Analysis : The rate and extent of tubulin polymerization in the presence of the test compound are compared to the control to determine if the compound inhibits or enhances polymerization.

Cell Cycle Analysis

This assay determines the effect of a compound on the cell cycle progression of cancer cells.[18]

  • Cell Treatment : Cancer cells are treated with the test compound at various concentrations for a specific duration (e.g., 24 hours).

  • Cell Staining : Cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).

  • Flow Cytometry : The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis : The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified to identify any cell cycle arrest caused by the compound.

In Vivo Xenograft Tumor Model

This model evaluates the antitumor efficacy of a compound in a living organism.

  • Animal Model : Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation : Human cancer cells are subcutaneously injected into the flanks of the mice.

  • Compound Administration : Once tumors reach a certain size, the mice are treated with the test compound or a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified period.

  • Tumor Measurement : Tumor volume is measured regularly throughout the study.

  • Data Analysis : The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Pharmacokinetic and pharmacodynamic analyses may also be performed on plasma and tumor samples.[11]

References

The Strategic Advantage of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that can mimic endogenous ligands and modulate biological processes. Among these, the 1H-pyrrolo[3,2-c]pyridine, a 7-azaindole isomer, has emerged as a "privileged" structure, particularly in the development of kinase inhibitors. This guide provides a comprehensive comparison of the advantages of utilizing the 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine scaffold in drug discovery, supported by experimental data and detailed protocols. Its utility as a versatile building block for creating diverse and potent bioactive molecules will be objectively compared against other synthetic alternatives.

The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Bioisostere with Inherent Advantages

The 1H-pyrrolo[3,2-c]pyridine core is a bioisostere of both purine and indole systems.[1] This bioisosteric relationship is a cornerstone of its utility in medicinal chemistry, allowing it to mimic the interactions of these crucial endogenous structures while offering distinct physicochemical properties.[1][2] The introduction of a nitrogen atom into the indole ring can modulate potency, selectivity, and pharmacokinetic parameters, while also providing a valuable opportunity for novel intellectual property.[1]

One of the most significant applications of the 7-azaindole scaffold, including its 1H-pyrrolo[3,2-c]pyridine isomer, is in the design of kinase inhibitors.[1][3] The pyridine nitrogen and the pyrrole N-H group can form a bidentate hydrogen bond with the hinge region of the kinase active site, mimicking the interaction of the adenine base of ATP.[3] This makes it an excellent starting point for the development of potent and selective kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.[4][5]

This compound: A Gateway to Chemical Diversity

The strategic placement of two bromine atoms at the 4 and 7 positions of the 1H-pyrrolo[3,2-c]pyridine scaffold offers a significant advantage in medicinal chemistry: the ability to perform sequential and regioselective cross-coupling reactions. This di-halogenated intermediate serves as a versatile platform for introducing a wide array of substituents, enabling the systematic exploration of the chemical space around the core scaffold and the fine-tuning of biological activity.

The differential reactivity of the two bromine atoms, influenced by the electronic environment of the pyridine and pyrrole rings, can be exploited to achieve selective functionalization. This allows for the controlled synthesis of 4,7-disubstituted derivatives with distinct pharmacological profiles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are commonly employed to introduce aryl, heteroaryl, and other moieties at these positions. The choice of coupling partners and reaction conditions can be tailored to achieve the desired chemical diversity.

Comparative Performance: 1H-Pyrrolo[3,2-c]pyridine Derivatives as Anticancer Agents

A recent study by Wang et al. (2024) highlights the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold in the development of potent anticancer agents. The researchers designed and synthesized a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as colchicine-binding site inhibitors, which interfere with tubulin polymerization and lead to cell cycle arrest and apoptosis.[4][6]

The synthesis commenced from a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, demonstrating the utility of a halogenated precursor in generating a library of analogs via Suzuki cross-coupling.[4] The following table summarizes the in vitro antiproliferative activities of selected compounds from this study against three human cancer cell lines.

Compound IDB-ring SubstituentHeLa IC₅₀ (µM)[1][4]SGC-7901 IC₅₀ (µM)[1][4]MCF-7 IC₅₀ (µM)[1][4]
10a Phenyl0.851.231.56
10b o-tolyl0.560.780.91
10c m-tolyl0.430.550.67
10h 4-methoxyphenyl0.310.420.53
10k 4-ethoxyphenyl0.250.330.41
10l 4-fluorophenyl0.280.370.45
10m 4-chlorophenyl0.220.290.36
10t Indolyl0.120.150.21
CA-4 (Positive Control)0.020.030.03

CA-4: Combretastatin A-4

The data clearly indicates that the 1H-pyrrolo[3,2-c]pyridine scaffold is a viable core for potent anticancer agents. The structure-activity relationship (SAR) suggests that the nature of the substituent at the 6-position significantly influences the cytotoxic activity, with the indolyl-substituted compound 10t exhibiting the most potent activity among the synthesized derivatives.[1][4]

Experimental Protocols

General Synthetic Procedure for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a-t)[4]

To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in a mixture of 1,4-dioxane and water, the corresponding arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv) are added. The reaction mixture is degassed with nitrogen and then heated under microwave irradiation at 120 °C for 30 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.

Signaling Pathways and Experimental Workflows

The development of drugs targeting specific signaling pathways is a cornerstone of modern medicinal chemistry. Kinase inhibitors, for which the 1H-pyrrolo[3,2-c]pyridine scaffold is particularly well-suited, often target pathways that are aberrantly activated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Drug Pyrrolo[3,2-c]pyridine Kinase Inhibitor Drug->RAF Drug->MEK Drug->PI3K

Caption: A simplified MAPK/ERK and PI3K/AKT/mTOR signaling pathway.

The diagram above illustrates two critical signaling pathways often dysregulated in cancer. A kinase inhibitor based on the 1H-pyrrolo[3,2-c]pyridine scaffold could be designed to target key kinases within these pathways, such as RAF, MEK, or PI3K, thereby inhibiting downstream signaling and preventing uncontrolled cell proliferation and survival.

G Start This compound Protect N-Protection (e.g., SEM, Boc) Start->Protect Coupling1 Regioselective Cross-Coupling 1 (e.g., Suzuki at C7) Protect->Coupling1 Intermediate1 4-Bromo-7-aryl-1H-pyrrolo[3,2-c]pyridine Coupling1->Intermediate1 Coupling2 Cross-Coupling 2 (e.g., Suzuki at C4) Intermediate1->Coupling2 Intermediate2 4,7-Diaryl-1H-pyrrolo[3,2-c]pyridine Coupling2->Intermediate2 Deprotect N-Deprotection Intermediate2->Deprotect Final Final Compound Library Deprotect->Final

Caption: A general experimental workflow for the synthesis of a diverse library.

This workflow demonstrates the strategic advantage of using this compound as a starting material. The ability to perform sequential, regioselective cross-coupling reactions at the C4 and C7 positions allows for the generation of a diverse library of compounds with distinct substitution patterns, which is crucial for optimizing biological activity and ADMET properties in a drug discovery program.

Conclusion

References

Comparative Docking Analysis of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine derivatives based on molecular docking studies against prominent cancer-related kinases. Due to the limited publicly available research specifically on this compound derivatives, this guide synthesizes data and methodologies from studies on structurally similar pyrrolopyridine compounds to present a representative comparison. The pyrrolopyridine scaffold is a known pharmacophore in many kinase inhibitors, making this class of compounds a person of interest for novel drug discovery.[1][2][3][4]

Data Summary

The following table summarizes the hypothetical docking scores and binding energies of this compound derivatives against three key kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). Lower docking scores and binding energies are indicative of more favorable binding interactions.

DerivativeTarget KinaseDocking Score (kcal/mol)Predicted Binding Affinity (kcal/mol)Key Interacting Residues
Compound A (Parent Scaffold)EGFR-8.2-8.5Met793, Leu718, Gly796
VEGFR-2-7.9-8.1Cys919, Asp1046, Glu885
CDK2-7.5-7.8Leu83, Lys33, Asp145
Compound B (Amine substitution at C2)EGFR-9.1-9.4Met793, Leu718, Asp855
VEGFR-2-8.5-8.8Cys919, Asp1046, Phe1047
CDK2-8.0-8.3Leu83, Lys33, Gln131
Compound C (Phenyl substitution at C2)EGFR-9.5-9.8Met793, Leu718, Thr790
VEGFR-2-8.9-9.2Cys919, Asp1046, Leu1035
CDK2-8.3-8.6Leu83, Lys33, Phe80
Staurosporine (Reference)EGFR-11.2-11.5Met793, Cys797, Leu718
VEGFR-2-10.8-11.1Cys919, Asp1046, Glu917
CDK2-10.5-10.9Leu83, Glu81, Phe80

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is generated based on typical values observed in docking studies of similar heterocyclic kinase inhibitors.

Experimental Protocols

The following protocols describe the general computational methodologies employed in the molecular docking studies of kinase inhibitors.

Protein Preparation

The three-dimensional crystal structures of the target kinases (EGFR, VEGFR-2, and CDK2) are obtained from the Protein Data Bank (PDB).[5] The protein structures are prepared for docking by:

  • Removing water molecules and any co-crystallized ligands.

  • Adding hydrogen atoms.

  • Assigning protonation states to ionizable residues.

  • Repairing any missing side chains or loops.

  • Minimizing the energy of the structure to relieve any steric clashes.

Ligand Preparation

The 3D structures of the this compound derivatives are built using molecular modeling software. The ligands are then prepared by:

  • Generating various possible conformations.

  • Assigning partial charges.

  • Minimizing the energy of each conformation.

Molecular Docking

Molecular docking is performed using software such as AutoDock Vina.[6] The prepared ligands are docked into the ATP-binding site of the prepared kinase structures. The docking protocol involves:

  • Defining a grid box that encompasses the active site of the kinase.

  • Performing multiple independent docking runs to ensure the reliability of the results.[7]

  • Scoring the resulting poses based on the predicted binding affinity. The pose with the lowest binding energy is typically considered the most likely binding mode.

Validation of Docking Protocol

The reliability of the docking protocol is validated by redocking the native co-crystallized ligand into the active site of the protein. A successful docking protocol is one where the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[5]

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates the general mechanism of action for kinase inhibitors, which block the signaling cascade responsible for cell proliferation.

G General Kinase Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase->Signaling Proteins Activates Transcription Factors Transcription Factors Signaling Proteins->Transcription Factors Activate Gene Expression Gene Expression Transcription Factors->Gene Expression Regulate Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Leads to Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase Blocks ATP Binding G Comparative Docking Workflow cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Data Analysis Protein Preparation Protein Preparation Ligand Preparation Ligand Preparation Protein Preparation->Ligand Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Binding Energy Calculation Binding Energy Calculation Pose Analysis->Binding Energy Calculation Comparative Analysis Comparative Analysis Binding Energy Calculation->Comparative Analysis Lead Identification Lead Identification Comparative Analysis->Lead Identification

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance for the safe handling and disposal of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring personnel safety and environmental protection in a laboratory setting.

Hazard Profile and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not found, the hazard profile can be inferred from similar brominated heterocyclic compounds. Researchers must handle this chemical with appropriate caution.

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritant May cause skin irritation upon contact.[1]Chemical-resistant gloves (e.g., Nitrile), lab coat.
Eye Irritant May cause serious eye irritation.[1]Safety glasses or goggles.
Respiratory Irritant May cause respiratory irritation if inhaled.[1]Use only in a well-ventilated area or chemical fume hood.
Harmful if Swallowed/Inhaled The toxicological properties have not been fully investigated, but similar compounds are harmful.[2]Avoid breathing dust/fumes; do not ingest.[1][2]

Operational Disposal Plan: Step-by-Step Protocol

This protocol outlines the essential steps for the safe segregation, collection, and disposal of this compound waste.

Immediate Handling and Segregation

Proper segregation is the most critical step in managing this waste stream to ensure safety and cost-effective disposal.[3]

  • Principle of Segregation : As a brominated organic compound, this compound is classified as Halogenated Organic Waste .[4]

  • Action :

    • Designate a specific, clearly marked waste container exclusively for halogenated organic compounds.

    • Crucially, do not mix this waste with non-halogenated solvents, aqueous waste, acids, bases, oxidizers, or metal waste.[5][6] Mixing waste streams can increase disposal costs and create hazardous chemical reactions.[3]

Waste Collection and Container Management

Proper containment is essential to prevent leaks and exposure.

  • Container Selection : Use a chemically compatible and leak-proof container, typically provided by your institution's Environmental Health and Safety (EHS) department.[5][7] The container must have a tightly fitting cap.[5]

  • Labeling :

    • Affix a "Hazardous Waste" tag to the container before adding any waste.[6][7]

    • Clearly write the full chemical name, "this compound," and list all other constituents and their approximate percentages on the label.[4][6]

  • Storage :

    • Keep the waste container closed at all times, except when adding waste.[3][6]

    • Store the container in a designated, well-ventilated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • Ensure the container is stored in secondary containment to catch any potential leaks.[6]

Spill and Decontamination Procedures

Accidents should be handled promptly and safely.

  • Spill Cleanup :

    • In case of a spill, wear appropriate PPE.

    • Contain the spill and absorb it with an inert material such as sand, vermiculite, or a commercial absorbent.[6][8]

    • Collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.[2][8]

  • Decontamination :

    • Thoroughly decontaminate any surfaces, glassware, or equipment that came into contact with the chemical.

    • Dispose of contaminated items (e.g., gloves, absorbent pads) as hazardous waste.[6]

    • Empty containers that held the chemical must also be disposed of as hazardous waste unless triple-rinsed, with the rinsate collected as hazardous waste.[3]

Final Disposal

Final disposal must be handled by certified professionals.

  • Requesting Pickup : When the waste container is approximately three-quarters full, arrange for its collection through your institution's EHS or hazardous waste program.[6] Do not overfill the container.[5]

  • Professional Disposal : The collected waste will be transported to an approved and licensed waste disposal facility for proper treatment, typically via incineration at a regulated hazardous waste incinerator.[1][4]

  • Prohibited Actions :

    • DO NOT dispose of this compound down the drain.[3][8]

    • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[3]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_lab In the Laboratory cluster_disposal Disposal Process start Generate Waste (this compound) segregate Segregate as Halogenated Organic Waste start->segregate container Use Designated, Labeled, Leak-Proof Container segregate->container storage Store in Secondary Containment in Satellite Accumulation Area container->storage request Request Waste Pickup (via EHS) storage->request collect Professional Collection by Waste Management request->collect transport Transport to Approved Disposal Facility collect->transport incinerate Final Disposal (e.g., Incineration) transport->incinerate

Caption: Waste Disposal Workflow for this compound.

References

Personal protective equipment for handling 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar halogenated aromatic and pyrrolopyridine compounds. Adherence to these procedures is critical for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard profiles of analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1][2] It may cause skin and serious eye irritation, as well as respiratory irritation.[1][3] Therefore, a comprehensive PPE plan is mandatory.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles and a face shield.[4][5]To protect against splashes and airborne particles that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[4][6]To prevent skin contact, which can lead to irritation or absorption of the chemical.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary.To minimize the inhalation of dust or vapors, which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for mitigating the risks associated with handling this compound.

  • Preparation and Pre-Handling:

    • Ensure a chemical fume hood is fully operational and the work area is clean and free of clutter.[4]

    • Assemble all necessary equipment, including glassware, weighing boats, and reagents, inside the fume hood.[7]

    • Confirm that an emergency eyewash station and safety shower are readily accessible.[7]

    • Don all required PPE as specified in the table above.[4]

  • Weighing and Dispensing:

    • Perform all weighing and dispensing of the solid compound within the chemical fume hood to contain any airborne particles.[7]

    • Use appropriate tools, such as spatulas and weighing paper, to handle the solid.

    • Keep the container of this compound tightly closed when not in use.[7]

  • Reaction and Experimental Work:

    • Conduct all experimental procedures involving this compound within the chemical fume hood.[4]

    • Keep the fume hood sash at the lowest practical height to maximize containment.[4]

    • Avoid direct heating of the solid; if heating is necessary for a reaction, use a controlled heating source like a heating mantle or oil bath.[7]

  • Post-Procedure and Decontamination:

    • Allow all equipment to cool to room temperature inside the fume hood before cleaning.[7]

    • Decontaminate all glassware and surfaces that may have come into contact with the chemical using a suitable solvent (e.g., acetone), followed by washing with soap and water.[7]

    • Collect all solvent rinsate as hazardous waste.[4]

    • Remove PPE in the correct order to prevent self-contamination and dispose of single-use items in the designated hazardous waste container.[7]

    • Thoroughly wash hands with soap and water after removing gloves.[7]

Disposal Plan

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.

  • Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weighing paper, absorbent pads), must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[4]

  • Container Management: Waste containers should be made of a compatible material, kept tightly closed when not in use, and stored in a designated satellite accumulation area within the laboratory.[7]

  • Spill Management: In the event of a small spill within the fume hood, absorb the material with an inert absorbent material such as sand or vermiculite.[8] Collect the contaminated absorbent material and place it in the halogenated organic waste container.[7] For larger spills, evacuate the area and follow your institution's emergency procedures.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Operation gather_materials Gather Materials in Hood prep_fume_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_dispense Weigh & Dispense in Hood don_ppe->weigh_dispense run_experiment Conduct Experiment in Hood weigh_dispense->run_experiment decontaminate Decontaminate Glassware & Surfaces run_experiment->decontaminate segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste dispose_waste Dispose of Waste per Protocol segregate_waste->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.